Glycyl-alanyl-valine
Description
Structure
3D Structure
Properties
CAS No. |
121428-48-6 |
|---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(10(16)17)13-9(15)6(3)12-7(14)4-11/h5-6,8H,4,11H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |
InChI Key |
JRDYDYXZKFNNRQ-XPUUQOCRSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |
sequence |
GAV |
Synonyms |
Gly-Ala-Val glycyl-alanyl-valine |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Conformational Landscape of Glycyl-alanyl-valine in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-alanyl-valine (Gly-Ala-Val), a simple yet fundamental building block of proteins, exhibits a conformational flexibility in solution that is crucial for its biological function and interaction with other molecules. Understanding its three-dimensional structure is paramount for applications in drug design and peptide engineering. This technical guide provides a comprehensive overview of the conformational properties of Gly-Ala-Val, drawing upon available crystallographic data and supplemented by established principles from studies of similar short peptides in solution. While specific experimental data on the solution-state conformation of Gly-Ala-Val is not extensively available in peer-reviewed literature, this guide outlines the key experimental methodologies and computational approaches used to elucidate the structure of such peptides.
Introduction
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. For the tripeptide this compound (GAV), the sequence of a conformationally flexible glycine, a helix-favoring alanine, and a beta-sheet-promoting valine residue results in a complex conformational landscape in solution. This dynamic equilibrium of structures is influenced by factors such as solvent polarity, pH, and temperature. This guide delves into the structural features of GAV, presenting solid-state data and discussing the expected conformational behavior in an aqueous environment.
Solid-State Conformation: Insights from X-ray Crystallography
In the solid state, the conformation of this compound has been determined by X-ray diffraction, revealing a near alpha-helical backbone structure. This conformation is stabilized by the presence of water molecules that bridge the N-terminal amino group and the C-terminal carboxyl group, effectively completing a turn.[1]
Crystallographic Data
The crystal structure of Gly-L-Ala-L-Val (GAV) provides precise atomic coordinates and allows for the calculation of key geometric parameters.
Table 1: Crystal Structure Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 8.052 |
| b (Å) | 6.032 |
| c (Å) | 15.779 |
| β (°) | 98.520 |
| Z | 2 |
Torsional Angles
The backbone conformation of a peptide is defined by the torsional angles phi (Φ), psi (Ψ), and omega (ω). The values for GAV in its crystalline form indicate a specific, ordered structure.
Table 2: Backbone Torsion Angles (in degrees) for Crystalline this compound [1]
| Angle | Glycine (i=1) | Alanine (i=2) | Valine (i=3) |
| Φ (Cα-N) | - | -68.7 | -74.8 |
| Ψ (C'-Cα) | -150.7 | -38.1 | 135.9 (Ψ32) |
| ω (Cα-C') | -171.3 (ω1) | -172.0 (ω2) | - |
Note: The peptide bonds show significant deviation from planarity.
Table 3: Side-Chain Torsion Angles (in degrees) for Crystalline this compound [1]
| Residue | Angle | Value |
| Valine | χ1 (N-Cα-Cβ-Cγ1) | -61.7 |
| Valine | χ2 (N-Cα-Cβ-Cγ2) | 175.7 |
Conformation in Solution: An Equilibrium of Structures
It is expected that in an aqueous solution, Gly-Ala-Val will predominantly adopt a disordered or random coil conformation, with transient populations of more structured forms such as β-turns and polyproline II (PPII) helices. The PPII conformation is a left-handed helix that is particularly common in short, flexible peptides in water.
Experimental Protocols for Determining Solution Conformation
The determination of the three-dimensional structure of a peptide in solution relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, often complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution structure of peptides at atomic resolution.
Experimental Workflow for NMR-based Structure Determination:
Detailed Methodologies:
-
Sample Preparation: The Gly-Ala-Val peptide is dissolved in a suitable solvent, typically D₂O to minimize the signal from water protons, or a mixture of H₂O/D₂O to observe exchangeable amide protons. The concentration is typically in the millimolar range.
-
1D ¹H NMR: A simple one-dimensional proton NMR spectrum is acquired to check for sample purity and to get a general overview of the proton signals.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, which is crucial for assigning protons within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue, aiding in the unambiguous assignment of all protons belonging to a particular residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing the distance restraints necessary for calculating the 3D structure.
-
J-Coupling Constants: The coupling constants (³J) between adjacent protons, particularly ³J(HN, Hα), can be measured from high-resolution 1D or 2D spectra. These values are related to the dihedral angle Φ through the Karplus equation and provide valuable constraints on the backbone conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: A solution of Gly-Ala-Val is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration typically in the micromolar range. The buffer should not have significant absorbance in the far-UV region (190-250 nm).
-
Instrumentation: A CD spectropolarimeter is used to measure the difference in absorption of left and right circularly polarized light as a function of wavelength.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region. The data is typically expressed as mean residue ellipticity [θ].
-
Data Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure.
-
α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random coil: Typically exhibits a strong negative band around 200 nm.
-
β-turn: Different types of β-turns have distinct CD spectra.
-
Conclusion
The tripeptide this compound serves as a valuable model system for understanding the fundamental principles of peptide folding and conformational dynamics. While its solid-state structure is well-defined as a near alpha-helical conformation, its behavior in solution is characterized by a dynamic equilibrium of multiple conformers. The application of advanced experimental techniques such as multi-dimensional NMR and CD spectroscopy, in conjunction with computational simulations, is essential for a comprehensive understanding of the conformational landscape of Gly-Ala-Val in solution. Such knowledge is critical for the rational design of peptide-based therapeutics and biomaterials.
References
An In-depth Technical Guide to the Zwitterionic Form and Isoelectric Point of Glycyl-Alanyl-Valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the zwitterionic nature of the tripeptide glycyl-alanyl-valine and a detailed methodology for the determination and calculation of its isoelectric point (pI). This information is critical for understanding the peptide's physicochemical properties, which is essential in various research and drug development applications, including formulation, purification, and mechanism of action studies.
The Zwitterionic Form of this compound
This compound is a tripeptide composed of the amino acids glycine (B1666218), alanine (B10760859), and valine linked by peptide bonds. Like all peptides, its structure and charge are pH-dependent due to the presence of ionizable groups: the N-terminal α-amino group of glycine and the C-terminal α-carboxyl group of valine. The side chains of glycine (a hydrogen atom), alanine (a methyl group), and valine (an isopropyl group) are non-ionizable.
At a specific pH, known as the isoelectric point (pI), the peptide exists as a zwitterion , a molecule with a net neutral charge but with separate positively and negatively charged groups. In the case of this compound, the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-), resulting in an overall charge of zero.
The equilibrium between the different charged states of this compound is crucial for its behavior in solution. At a pH below the pI, the peptide will have a net positive charge as the carboxyl group becomes protonated. Conversely, at a pH above the pI, it will carry a net negative charge due to the deprotonation of the amino group.
Quantitative Data: pKa Values and Isoelectric Point
The isoelectric point of a simple peptide like this compound can be calculated by averaging the pKa values of the two ionizable groups. The pKa is the pH at which a specific group is 50% ionized. For peptides, the pKa values of the terminal groups differ from those of free amino acids.
| Ionizable Group | Amino Acid | Approximate pKa Value |
| N-terminal α-amino group | Glycine | ~8.0 |
| C-terminal α-carboxyl group | Valine | ~3.3 |
Calculated Isoelectric Point (pI):
pI = (pKa1 + pKa2) / 2 pI = (8.0 + 3.3) / 2 pI ≈ 5.65
This calculated value is an approximation. The actual pI can be influenced by factors such as temperature and the ionic strength of the solution.[1] Therefore, experimental determination is often necessary for precise characterization.
Experimental Protocol: Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)
Capillary isoelectric focusing is a high-resolution technique used to determine the isoelectric point of peptides and proteins.[2][3][4]
Objective: To experimentally determine the isoelectric point of this compound.
Materials:
-
This compound sample
-
Capillary isoelectric focusing (cIEF) system
-
Coated or uncoated fused-silica capillary
-
Anolyte solution (e.g., phosphoric acid)
-
Catholyte solution (e.g., sodium hydroxide)
-
Carrier ampholytes with a broad pH range (e.g., pH 3-10)
-
A set of pI markers with known isoelectric points
-
Sample buffer
-
Deionized water
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in the sample buffer.
-
Mix the sample with the carrier ampholytes and the pI markers. The final concentration of the peptide should be optimized for detection.
-
-
Capillary Conditioning:
-
Rinse the capillary sequentially with sodium hydroxide, deionized water, and the anolyte solution to ensure a clean and stable surface.
-
-
Capillary Loading:
-
Fill the capillary with the prepared sample mixture containing the peptide, ampholytes, and pI markers.
-
-
Isoelectric Focusing:
-
Place the capillary ends into the anolyte and catholyte reservoirs.
-
Apply a high voltage across the capillary. This creates a pH gradient within the capillary as the ampholytes migrate to their respective isoelectric points.
-
The this compound molecules and pI markers will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and stop moving. This is the "focusing" step.
-
-
Mobilization and Detection:
-
After focusing, the focused bands are mobilized past a detector (typically a UV detector). Mobilization can be achieved by applying pressure to one end of the capillary or by changing the composition of the catholyte to induce a chemical mobilization.
-
The detector records the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond) as the focused bands pass through.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the migration times of the pI markers against their known pI values.
-
The migration time of the this compound peak is used to determine its experimental pI from the calibration curve.
-
Visualization of pH-Dependent Charge States
The following diagram illustrates the charge state of this compound at different pH values relative to its pKa values and isoelectric point.
Caption: pH-dependent charge states of this compound.
References
- 1. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]
- 3. Capillary electrophoresis of peptides and proteins in isoelectric buffers: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic Characterization of Glycyl-alanyl-valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-alanyl-valine (Gly-Ala-Val) is a tripeptide composed of the amino acids glycine, alanine, and valine. As a small peptide, it holds potential significance in various biological processes and is a subject of interest in drug development and nutritional science. Its constituent amino acids are known to play roles in muscle health, energy metabolism, and overall recovery. A thorough spectroscopic characterization is fundamental to understanding its structure, purity, and behavior in biological systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and relevant biological pathway context.
Molecular Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₉N₃O₄ |
| Molecular Weight | 245.28 g/mol |
| Monoisotopic Mass | 245.137556 Da |
| CAS Number | 121428-48-6 |
| SMILES | C--INVALID-LINK--C)C(=O)O">C@HNC(=O)CN |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data provides a baseline for the identification and characterization of the tripeptide.
¹H NMR Spectroscopy Data (Predicted)
Solvent: D₂O, Field Strength: 500 MHz
| Atom Number(s) | Chemical Shift (ppm) | Multiplicity |
| H (Gly-α) | 3.85 | s |
| H (Ala-α) | 4.30 | q |
| H (Ala-β) | 1.45 | d |
| H (Val-α) | 4.15 | d |
| H (Val-β) | 2.15 | m |
| H (Val-γ) | 0.95 | d |
| H (Val-γ') | 0.90 | d |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: D₂O, Field Strength: 125 MHz
| Atom | Chemical Shift (ppm) |
| C (Gly-α) | 43.5 |
| C (Gly-C=O) | 172.0 |
| C (Ala-α) | 51.0 |
| C (Ala-β) | 18.5 |
| C (Ala-C=O) | 175.5 |
| C (Val-α) | 60.0 |
| C (Val-β) | 31.5 |
| C (Val-γ) | 19.0 |
| C (Val-γ') | 18.0 |
| C (Val-C=O) | 178.0 |
Mass Spectrometry Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z | Ion Type | Predicted Relative Abundance |
| 246.1449 | [M+H]⁺ | High |
| 268.1268 | [M+Na]⁺ | Moderate |
| 189.1026 | [M+H-C₃H₇NO]⁺ (y₂ ion) | High |
| 132.0655 | [M+H-C₅H₉NO₂]⁺ (b₂ ion) | High |
| 75.0344 | [Gly+H]⁺ (immonium ion) | Moderate |
| 89.0498 | [Ala+H]⁺ (immonium ion) | Moderate |
| 117.0811 | [Val+H]⁺ (immonium ion) | Moderate |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | N-H stretch (amide A) |
| ~3080 | C-H stretch (amide B) |
| ~1650 | C=O stretch (amide I) |
| ~1540 | N-H bend and C-N stretch (amide II) |
| ~1240 | C-N stretch and N-H bend (amide III) |
| ~2960 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (aliphatic) |
| ~1740 | C=O stretch (carboxylic acid) |
Raman Spectroscopy Data (Predicted)
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~1660 | Amide I |
| ~1250 | Amide III |
| ~2940 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (aliphatic) |
| ~900-1100 | C-C stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for peptide analysis and should be optimized for the specific instrumentation and sample conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and confirm the identity of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of lyophilized Gly-Ala-Val in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For exchangeable proton detection, a 90% H₂O/10% D₂O mixture can be used.
-
Add a small amount of a reference standard (e.g., DSS or TSP for aqueous samples).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.
-
-
Data Acquisition:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to observe chemical shifts, multiplicities, and integrations of all proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of spin systems within each amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is particularly useful for identifying amino acid side chains.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the peptide by observing correlations across the peptide bonds.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing distance restraints for 3D structure calculation.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances sequentially using the combination of COSY, TOCSY, HSQC, and HMBC spectra.
-
Analyze NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the peptide based on the experimental restraints.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the amino acid sequence of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
The typical concentration is in the low micromolar to nanomolar range.
-
-
Instrumentation:
-
A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
-
Data Acquisition:
-
Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide (e.g., [M+H]⁺).
-
Tandem MS (MS/MS):
-
Select the precursor ion (e.g., [M+H]⁺) in the first mass analyzer.
-
Fragment the precursor ion in a collision cell using a collision gas (e.g., argon or nitrogen). This is known as collision-induced dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for the determination of the peptide sequence.
-
Compare the experimental fragmentation pattern with theoretical fragmentation patterns to confirm the sequence.
-
Infrared (IR) and Raman Spectroscopy
Objective: To characterize the vibrational modes of this compound, providing information on its functional groups and secondary structure.
Methodology:
-
Sample Preparation:
-
IR (ATR-FTIR): A small amount of the solid peptide is placed directly on the ATR crystal. Alternatively, a concentrated solution can be dried on the crystal.
-
Raman (FT-Raman): The solid sample is placed in a sample holder (e.g., a capillary tube or a well in an aluminum block). Aqueous solutions can also be analyzed.
-
-
Instrumentation:
-
IR: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Raman: A Fourier Transform Raman (FT-Raman) spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
-
Data Acquisition:
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and assign the characteristic vibrational bands, particularly the amide bands (Amide I, II, and III), which are sensitive to the peptide backbone conformation.
-
Analyze the positions and shapes of these bands to infer information about the secondary structure (e.g., β-sheet, random coil).
-
Visualization of Workflows and Pathways
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the spectroscopic characterization of this compound.
mTOR Signaling Pathway and Peptide Input
Caption: Role of amino acids in activating the mTOR signaling pathway for muscle protein synthesis.
Conclusion
This technical guide provides a foundational spectroscopic and biological context for the tripeptide this compound. The predicted spectroscopic data serves as a valuable reference for experimental validation. The detailed protocols offer a starting point for researchers to design and execute experiments for the comprehensive characterization of this and similar peptides. The visualization of the experimental workflow and the mTOR signaling pathway provides a clear overview of the scientific process and a potential biological role for Gly-Ala-Val. This information is crucial for its potential application in drug development and as a bioactive component in nutritional products. Further experimental studies are warranted to validate these predicted data and to fully elucidate the biological functions of this compound.
The Biological Functions of the Gly-Ala-Val Tripeptide Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gly-Ala-Val (GAV) tripeptide is a sequence of three amino acids: glycine (B1666218), alanine, and valine. While its constituent amino acids are fundamental to numerous physiological processes, the specific biological functions of the GAV tripeptide as a distinct molecular entity are not extensively documented in publicly available research. This technical guide synthesizes the current understanding of GAV, drawing from data on its constituent amino acids, related peptide sequences, and general principles of tripeptide biochemistry. The document covers its potential nutritional roles, inferred biological activities, and provides detailed experimental protocols for its synthesis, purification, and functional analysis. Particular attention is given to the potential, though currently unconfirmed, role of GAV in cellular migration, a hypothesis extrapolated from studies on structurally related peptides.
Introduction to Gly-Ala-Val (GAV)
The Gly-Ala-Val tripeptide is a simple peptide composed of glycine, alanine, and L-valine. It is recognized for its use in nutritional supplements, where it is purported to support protein synthesis, aid in muscle recovery, and promote general vitality.[1] The rationale for these benefits is largely derived from the established roles of its individual amino acid components. As a tripeptide, GAV may be more readily absorbed and utilized by the body compared to individual amino acids or larger protein complexes.[1]
Table 1: Physicochemical Properties of Gly-Ala-Val
| Property | Value | Source |
| Molecular Formula | C10H19N3O4 | PubChem |
| Molecular Weight | 245.28 g/mol | PubChem |
| Synonyms | Glycyl-alanyl-valine, Gly-Ala-Val | PubChem |
Inferred Biological Functions and Potential Mechanisms of Action
Direct evidence for the specific biological functions of the Gly-Ala-Val tripeptide is limited. However, based on the roles of its constituent amino acids and the activities of similar peptide sequences, several potential functions can be inferred.
Role of Constituent Amino Acids
-
Glycine (Gly): The simplest amino acid, glycine is a precursor for proteins, purines, and porphyrins. It also acts as a neurotransmitter in the central nervous system.
-
Alanine (Ala): Alanine plays a key role in the glucose-alanine cycle, which allows for the transport of amino groups to the liver for urea (B33335) synthesis while recycling carbon skeletons for gluconeogenesis.
-
Valine (Val): As a branched-chain amino acid (BCAA), valine is essential for muscle growth and repair, and it is also involved in energy production.[1]
The combination of these amino acids in a tripeptide form could potentially offer a synergistic effect, providing building blocks for protein synthesis and energy metabolism in a readily bioavailable form.
Potential Role in Cellular Migration: An Extrapolation from Elastin-Derived Peptides
While no direct evidence links Gly-Ala-Val to cellular migration, a well-studied hexapeptide with a similar sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has demonstrated chemotactic activity for fibroblasts and monocytes. This peptide is a repeating sequence found in elastin. Studies have shown that VGVAPG can attract these cells at concentrations as low as 10⁻⁸ M, suggesting a role in wound healing and tissue repair.
It is plausible, though unproven, that shorter fragments of elastin, such as sequences containing Gly-Ala-Val, could retain some of this chemotactic activity. This hypothesis warrants further investigation through in vitro chemotaxis assays.
Signaling Pathways
Due to the lack of specific research on Gly-Ala-Val, the signaling pathways it may modulate are unknown. However, we can visualize a general pathway for peptide uptake and a hypothetical pathway for chemotaxis based on related peptides.
General Cellular Uptake and Potential Intracellular Fate of Tripeptides
Small peptides like GAV can be taken up by cells through various mechanisms, including peptide transporters. Once inside the cell, they can be hydrolyzed into their constituent amino acids for use in metabolic pathways or protein synthesis, or they may exert direct biological effects.
References
Crystal Structure Analysis of Glycyl-alanyl-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the tripeptide Glycyl-alanyl-valine (GAV). The document outlines the key crystallographic data, details the experimental methodologies for structure determination, and presents a plausible signaling pathway for this class of oligopeptides. This guide is intended to serve as a comprehensive resource for researchers in structural biology, medicinal chemistry, and drug development.
Crystallographic Data Summary
The crystal structure of Glycyl-L-Ala-L-Val (GAV) has been determined by X-ray diffraction. The key quantitative data from the structure determination are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₀H₁₉N₃O₄·3H₂O |
| Formula Weight | 299.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 8.052(2) Å |
| b | 6.032(2) Å |
| c | 15.779(7) Å |
| α | 90° |
| β | 98.520(1)° |
| γ | 90° |
| Volume | 757.8(4) ų |
| Z | 2 |
| Calculated Density (Dx) | 1.312 g/cm³ |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Reflections Collected | 1589 |
| Independent Reflections | 1489 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor (R) | 0.05 |
| Number of Parameters | 181 |
Data sourced from the crystal structure of Gly-L-Ala-L-Val.[1]
Table 2: Torsion Angles of the this compound Backbone
| Angle | Value (°) |
| ψ₁ (Gly) | -150.7 |
| φ₂ (Ala) | -68.7 |
| ψ₂ (Ala) | -38.1 |
| ω₁ (Gly-Ala) | -171.3(6) |
| φ₃ (Val) | -74.8 |
| ψ₃ (Val) | -44.9 |
| ω₂ (Ala-Val) | -172.0(6) |
Torsion angles define the conformation of the peptide backbone.[1]
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages, from crystallization to data analysis. The following sections provide detailed methodologies for these critical processes.
Crystallization of this compound
The hanging drop vapor diffusion method is a common and effective technique for the crystallization of small peptides like this compound.
Materials:
-
Purified this compound peptide (>98% purity)
-
Crystallization screening kit (e.g., Hampton Research Crystal Screen™)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Stereomicroscope
Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration of 10-20 mg/mL.
-
Plate Setup: Dispense 500 µL of various crystallization screen solutions into the reservoirs of a 24-well crystallization plate.
-
Hanging Drop Preparation:
-
Pipette 1 µL of the this compound stock solution onto the center of a siliconized cover slip.
-
Pipette 1 µL of the reservoir solution from one of the wells and mix it with the peptide drop on the cover slip.
-
-
Sealing and Incubation:
-
Invert the cover slip and place it over the corresponding reservoir, ensuring an airtight seal is formed by the grease on the rim of the well.
-
Incubate the plate at a constant temperature, typically 4°C or 18°C.
-
-
Crystal Monitoring: Regularly inspect the drops under a stereomicroscope for crystal growth over a period of days to weeks.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, X-ray diffraction data are collected to determine the arrangement of atoms within the crystal.
Protocol:
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal from the crystallization drop using a cryo-loop.
-
Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection.
-
-
Diffractometer Setup:
-
Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Align the crystal in the X-ray beam.
-
-
Data Collection:
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset typically requires a rotation of at least 180°.
-
The diffraction intensities and their positions are recorded by a detector.
-
Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
Protocol:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and determine the unit cell parameters.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods, for which programs like SHELXS are commonly employed.[1] This provides an initial electron density map.
-
Model Building: An initial atomic model of the this compound molecule is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using software such as SHELXL.[2] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and a plausible signaling pathway for tripeptides.
References
Conformational Analysis of Glycyl-alanyl-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) serves as a fundamental model system for understanding the principles of peptide and protein folding. Its simple sequence belies a complex conformational landscape dictated by the interplay of steric constraints, intramolecular interactions, and solvent effects. A thorough conformational analysis of Gly-Ala-Val is crucial for applications ranging from fundamental biophysical studies to the rational design of peptide-based therapeutics and biomaterials. This technical guide provides an in-depth overview of the experimental and computational methodologies employed to elucidate the conformational preferences of Gly-Ala-Val.
I. Experimental Approaches to Conformational Analysis
The conformational ensemble of Gly-Ala-Val in solution is typically characterized by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. For a tripeptide like Gly-Ala-Val, 1D and 2D NMR experiments can provide crucial information about its conformational preferences.
While specific experimental values for Gly-Ala-Val can vary with solvent conditions, pH, and temperature, the following table summarizes the expected ¹H and ¹³C chemical shifts for each residue within a peptide chain. These values are foundational for the interpretation of NMR spectra.
| Amino Acid | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| Glycine (Gly) | Hα: ~3.96 | Cα: ~43.5 |
| HN: ~8.15 | C': ~173.5 | |
| Alanine (Ala) | Hα: ~4.35 | Cα: ~50.5 |
| Hβ: ~1.47 | Cβ: ~17.5 | |
| HN: ~8.24 | C': ~175.5 | |
| Valine (Val) | Hα: ~4.20 | Cα: ~59.0 |
| Hβ: ~2.27 | Cβ: ~31.0 | |
| Hγ: ~1.00, ~0.95 | Cγ: ~19.0, ~18.0 | |
| HN: ~8.20 | C': ~175.0 |
Note: HN refers to the amide proton. C' refers to the carbonyl carbon. Chemical shifts are referenced to DSS or a similar internal standard and can be influenced by neighboring residues.
Nuclear Overhauser Effect (NOE) data from 2D NOESY experiments are critical for determining through-space proximities between protons, which in turn define the peptide's fold. For a small, flexible peptide like Gly-Ala-Val, observed NOEs are often transient and may indicate an ensemble of conformations.
-
Sample Preparation:
-
Dissolve lyophilized Gly-Ala-Val peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.
-
Add a small amount of a chemical shift reference standard (e.g., DSS).
-
Adjust the pH to the desired value (typically between 4 and 7).
-
Filter the sample into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 1D ¹H spectra to confirm sample integrity and optimize acquisition parameters.
-
Perform 2D NMR experiments on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances using the TOCSY and HSQC spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.
-
Use the experimental restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the conformational space of Gly-Ala-Val.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum provides a qualitative and quantitative estimation of the percentage of α-helix, β-sheet, and random coil conformations. For a short, unconstrained peptide like Gly-Ala-Val, the CD spectrum is expected to be dominated by features characteristic of a random coil or polyproline II (PPII) type structure.
-
Sample Preparation:
-
Prepare a stock solution of Gly-Ala-Val in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide stock solution, for example, by amino acid analysis.
-
Prepare a series of dilutions to the desired final concentrations (typically in the range of 50-200 µM).
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas before and during the experiment.
-
Record a baseline spectrum of the buffer using the same cuvette (typically 0.1 cm path length).
-
Acquire the CD spectrum of the peptide solution in the far-UV range (e.g., 190-260 nm) at a controlled temperature.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic features. A strong negative band around 198 nm is indicative of a random coil conformation.
-
Deconvolution algorithms can be used to estimate the percentages of different secondary structural elements.
-
Glycyl-Alanyl-Valine (GAV): A Tripeptide Model for Elucidating Fundamental Principles of Protein Folding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-L-Alanyl-L-Valine (GAV) serves as a minimalist yet insightful model system for investigating the fundamental principles of protein folding. Its simple, defined sequence allows for the detailed exploration of the intrinsic conformational preferences dictated by individual amino acid residues and their local interactions, which form the basis of secondary structure formation in larger proteins. This technical guide provides a comprehensive overview of the structural properties of GAV, outlines key experimental and computational methodologies for its study, and presents a framework for its application in understanding the initial events of protein folding. While solution-state data for GAV is not extensively available in current literature, this paper synthesizes existing crystallographic data with established protocols and findings from analogous short peptides to present a complete methodological guide.
Introduction: The Significance of Model Peptides in Folding Studies
Understanding the protein folding problem—the process by which a polypeptide chain acquires its unique three-dimensional structure—remains a paramount challenge in biochemistry and molecular biology. Short peptides offer a simplified platform to dissect the complex interplay of forces that govern this process. Glycyl-Alanyl-Valine (GAV), composed of a flexible glycine, a helix-favoring alanine, and a beta-sheet-promoting valine, represents a canonical sequence to study the competition between different conformational tendencies. By examining the structural ensemble of GAV, researchers can gain insights into the early stages of folding, such as the formation of local secondary structures, and the influence of solvent on these conformations.
Structural Characterization of this compound
The most definitive structural information for GAV comes from X-ray crystallography, which provides a high-resolution snapshot of the peptide's conformation in the solid state.
Crystallographic Data
In a key study, the crystal structure of GAV was determined, revealing a near alpha-helical backbone conformation. This structure is stabilized by a network of hydrogen bonds involving water molecules. The precise torsion angles, which define the backbone and side-chain geometry, have been elucidated and are summarized in the table below.
Table 1: Crystallographic Torsion Angles for Glycyl-L-Alanyl-L-Valine (GAV)
| Torsion Angle | Value (degrees) |
| ψ₁ (Gly) | -150.7 |
| φ₂ (Ala) | -68.7 |
| ψ₂ (Ala) | -38.1 |
| φ₃ (Val) | -74.8 |
| ψ₃ (Val) | -44.9 |
| ω₁ (Gly-Ala) | -171.3 |
| ω₂ (Ala-Val) | -172.0 |
| χ₁ (Val) | -61.7 |
| χ₂ (Val) | 175.7 |
Data sourced from a 1995 crystallographic study.[1]
These values indicate that in the crystalline form, the peptide adopts a conformation consistent with the initiation of a right-handed helix. The peptide units show slight deviations from planarity, which is a common feature in peptide structures.[1]
Experimental Protocols for Studying GAV in Solution
While the crystal structure provides a static image, the behavior of GAV in an aqueous solution is more relevant to its biological folding dynamics. The following sections detail the standard experimental protocols that can be employed to characterize the conformational ensemble of GAV in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides.
-
Sample Preparation:
-
Synthesize and purify the GAV tripeptide using standard solid-phase peptide synthesis and HPLC.
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O. The choice of solvent depends on the specific NMR experiments to be performed.
-
The peptide concentration should typically be in the range of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational averaging.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues (Gly, Ala, Val).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart, which is crucial for determining the peptide's three-dimensional structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N-labeled samples, this experiment provides a fingerprint of the peptide, with one peak for each backbone amide and the N-terminal amine.
-
Measurement of Coupling Constants: Extract ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to estimate the backbone dihedral angle φ.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and, if applicable, ¹⁵N and ¹³C resonances.
-
Integrate NOESY cross-peaks to derive distance restraints.
-
Use the measured coupling constants to derive dihedral angle restraints.
-
Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints. The resulting ensemble of structures represents the conformational space sampled by GAV in solution.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins.
-
Sample Preparation:
-
Dissolve the purified GAV peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be free of absorbing species in the far-UV region.
-
Prepare a series of peptide concentrations (e.g., 10-100 µM) to ensure that the measurements are not affected by aggregation.
-
-
CD Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Perform thermal melts by monitoring the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature to assess the stability of any folded structures.
-
-
Data Analysis:
-
Average multiple scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer blank.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. For a short peptide like GAV, a distinct helical or beta-sheet signature may not be present, but the spectrum can reveal a preference for certain conformations, such as polyproline II (PPII) or random coil.
-
Computational Modeling of GAV Folding
Molecular dynamics (MD) simulations provide a computational microscope to visualize the folding process of GAV at an atomic level of detail.
-
System Setup:
-
Generate the initial structure of the GAV tripeptide in an extended conformation using molecular modeling software (e.g., PyMOL, VMD).
-
Place the peptide in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water model). The box size should be sufficient to ensure that the peptide does not interact with its periodic images.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure conditions (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (typically microseconds for a small peptide) to ensure adequate sampling of the conformational space.
-
-
Analysis of Simulation Trajectories:
-
Analyze the trajectory to identify the major conformational states populated by GAV.
-
Calculate the Ramachandran plot for each residue to visualize the accessible backbone dihedral angles.
-
Perform clustering analysis to group similar conformations and estimate their populations.
-
Calculate thermodynamic properties, such as the free energy landscape, to identify the most stable conformations and the energy barriers between them.
-
Analyze the kinetics of conformational transitions to understand the folding and unfolding pathways.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental and computational workflows for studying GAV and a conceptual model of its folding landscape.
Conclusion and Future Directions
This compound, as a model tripeptide, offers a tractable system for probing the fundamental principles of protein folding. The existing crystallographic data provides a solid structural foundation, indicating a propensity for helical conformations in the solid state. To build upon this, further experimental studies using NMR and CD spectroscopy in aqueous solution are imperative to delineate the conformational ensemble under physiological conditions. Complementary molecular dynamics simulations will be instrumental in mapping the folding landscape, identifying transient intermediates, and quantifying the thermodynamics and kinetics of conformational transitions. Such a combined experimental and computational approach will undoubtedly yield valuable insights into the initial steps of protein folding, with implications for understanding protein structure, function, and misfolding in disease, as well as for the rational design of novel therapeutics.
References
A Technical Guide to the Synthetic Tripeptide: Glycyl-alanyl-valine
Executive Summary: This document provides a comprehensive technical overview of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val). While the initial exploration sought to detail its discovery in natural sources, extensive investigation reveals that Gly-Ala-Val is predominantly recognized as a synthetic peptide, a product of rational design and chemical synthesis rather than natural isolation.[1][2] This guide synthesizes the available physicochemical data, outlines detailed protocols for its synthesis and characterization, and explores its potential, albeit not yet clinically validated, biological significance. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of short-chain peptides. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams.
Introduction: The Synthetic Nature of this compound
This compound is an oligopeptide comprised of the amino acids glycine (B1666218), alanine (B10760859), and valine, linked sequentially by peptide bonds.[3][4] Unlike many bioactive peptides that are isolated from plant, animal, or microbial sources, Gly-Ala-Val is primarily documented as a synthetic construct.[1] Its constituent amino acids, however, are fundamental to biological systems. Glycine is the simplest amino acid, alanine is a non-essential amino acid central to metabolism, and valine is an essential branched-chain amino acid (BCAA) crucial for muscle protein synthesis and repair.[1] The synthesis of this tripeptide allows for the precise combination of these amino acids into a form that may offer unique properties, such as enhanced absorption and specific biological activities, compared to the individual amino acids.[1] Tripeptides are of increasing interest in nutritional and pharmaceutical science for their potential to act as signaling molecules and for their efficient uptake through intestinal transporters.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are available across several chemical databases. These properties are essential for its handling, formulation, and analysis. A summary of these properties is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [3][5] |
| Molecular Weight | 245.28 g/mol | [5] |
| Monoisotopic Mass | 245.13755610 Da | [3][5] |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid | [5] |
| Canonical SMILES | C--INVALID-LINK--C)C(=O)O">C@@HNC(=O)CN | [5] |
| InChI Key | JRDYDYXZKFNNRQ-XPUUQOCRSA-N | [5] |
| CAS Number | 121428-48-6 | [3][5] |
| Topological Polar Surface Area | 122 Ų | [3][5] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Computed XLogP3 | -3.7 | [5] |
Table 1: Physicochemical Properties of this compound.
Synthesis and Characterization
As a synthetic peptide, this compound can be reliably produced using established methods of peptide chemistry. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for creating peptides of this length.
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support resin.[6][7]
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]
2. First Amino Acid Coupling (Valine):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[9]
-
Activation and Coupling: In a separate vial, activate Fmoc-L-Valine-OH (3 equivalents) with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equiv.) and HOBt (Hydroxybenzotriazole) (3 equiv.) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) (6 equiv.) in DMF.
-
Add the activated amino acid solution to the washed resin. Agitate the reaction vessel for 2 hours at room temperature to ensure complete coupling.
-
Wash the resin with DMF, Dichloromethane (DCM), and then DMF to remove excess reagents.
3. Second Amino Acid Coupling (Alanine):
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from the newly attached valine. Wash thoroughly.
-
Activation and Coupling: Activate Fmoc-L-Alanine-OH and couple it to the resin-bound valine using the same activation reagents and procedure as in step 2. Wash the resin.
4. Third Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from alanine. Wash thoroughly.
-
Activation and Coupling: Activate Fmoc-Glycine-OH and couple it to the resin-bound dipeptide using the same procedure. Wash the resin.
5. Final Deprotection:
-
Remove the N-terminal Fmoc group from glycine using 20% piperidine in DMF. Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.
6. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[10]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[8]
-
Dry the crude peptide pellet under vacuum.
Caption: Workflow for the solid-phase synthesis of Gly-Ala-Val.
1. Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile (B52724) or acetic acid).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Elute the peptide using a gradient of water and acetonitrile, both containing 0.1% TFA. For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm. Collect the fractions corresponding to the major peak.
-
Combine the pure fractions and lyophilize to obtain the purified Gly-Ala-Val as a white powder.[8]
2. Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The expected monoisotopic mass for [M+H]⁺ is approximately 246.1448 Da.
-
Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence. The fragmentation pattern should correspond to the b- and y-ions of the Gly-Ala-Val sequence.[11]
Caption: Workflow for the purification and analysis of synthetic peptides.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Would show characteristic peaks for the protons in each amino acid residue. This includes the α-protons, β-protons of alanine and valine, the γ-protons of valine, and the α-protons of glycine, as well as the amide protons in the peptide backbone.
-
¹³C NMR: Would provide signals for each unique carbon atom in the tripeptide, including the carbonyl carbons of the peptide bonds and the C-terminus, and the α, β, and γ carbons of the amino acid side chains.[12][13]
-
-
Mass Spectrometry (MS):
-
As mentioned, ESI-MS or MALDI-MS would confirm the molecular weight.
-
Tandem MS/MS fragmentation would yield a predictable pattern of b- and y-ions, confirming the sequence. For Gly-Ala-Val, key fragments would include the b₂-ion (Gly-Ala) and the y₁-ion (Val).
-
Biological Activity and Potential Applications
Direct clinical or in-vitro studies quantifying the biological activity of this compound are limited.[2] However, based on its structure and the properties of similar peptides, several potential activities can be postulated. Tripeptides are known to be more efficiently absorbed through the intestinal peptide transporter 1 (PepT1) than free amino acids.[1] This suggests Gly-Ala-Val could be a vehicle for efficient delivery of its constituent amino acids.
Potential applications, though speculative, include:
-
Nutritional Supplements: For sports nutrition or clinical settings to support muscle protein synthesis and recovery.[1]
-
Drug Delivery: As a component of a larger molecule to enhance its absorption.
| Potential Biological Assay | Endpoint Measured | Hypothetical Result (for illustrative purposes) |
| Intestinal Cell Uptake (e.g., Caco-2 cells) | Rate of transport across cell monolayer | Increased uptake compared to free amino acids |
| In-vitro Muscle Cell Culture (e.g., C2C12 myotubes) | Rate of protein synthesis (e.g., via SUnSET assay) | Dose-dependent increase in protein synthesis |
| Antioxidant Activity (e.g., DPPH assay) | Radical scavenging capacity | Moderate antioxidant activity |
Table 2: Potential biological assays and hypothetical outcomes for this compound.
Potential Signaling Pathways
Small peptides can act as signaling molecules by interacting with cell surface receptors, often G-protein coupled receptors (GPCRs) or receptor kinases, to initiate intracellular signaling cascades.[14][15] The uptake of peptides into cells can occur through endocytosis or by direct translocation across the cell membrane.[16][17][18]
Given the lack of specific research on Gly-Ala-Val, a hypothetical signaling pathway can be proposed based on general mechanisms of peptide signaling.
Caption: A hypothetical signaling pathway for Gly-Ala-Val.
In this model, Gly-Ala-Val could either bind to a specific cell surface receptor to trigger a downstream signaling cascade or be transported into the cell via a peptide transporter.[16][19] Once inside, it could be hydrolyzed into its constituent amino acids to be used in metabolic processes like protein synthesis, or it could potentially interact with intracellular targets.
Conclusion
This compound is a synthetic tripeptide with well-defined physicochemical properties. While its discovery in natural sources is not documented, its chemical synthesis is straightforward using standard solid-phase peptide synthesis protocols. The biological activity of Gly-Ala-Val has not been extensively studied, but its composition suggests potential applications in nutrition and as a tool for studying peptide transport. Future research should focus on in-vitro and in-vivo studies to quantify its biological effects and explore its potential as a bioactive molecule. This guide provides the foundational technical information necessary for researchers to synthesize, purify, and begin to investigate the properties of this simple yet potentially valuable tripeptide.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 121428-48-6 [chemicalbook.com]
- 5. This compound | C10H19N3O4 | CID 129439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]
- 13. GLYCYL-DL-VALINE(2325-17-9) 13C NMR [m.chemicalbook.com]
- 14. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Glycyl-alanyl-valine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids into a peptide chain on an insoluble resin support. The most prevalent method, the Fmoc/tBu strategy, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. This approach allows for mild deprotection conditions, preserving the integrity of the growing peptide chain.[1][2]
This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val). The synthesis begins from the C-terminus (Valine) and proceeds by sequentially adding Alanine and then Glycine. The process involves cycles of Fmoc deprotection and amino acid coupling, followed by a final cleavage step to release the desired peptide from the resin support.[3]
Principle of the Method
The synthesis will be performed on a pre-loaded Fmoc-Val-Wang resin. The Wang resin is a popular choice that yields a peptide with a free carboxylic acid at the C-terminus upon cleavage with Trifluoroacetic acid (TFA).[4][5] Each synthesis cycle consists of two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of piperidine (B6355638) in N,N-Dimethylformamide (DMF).[1][6]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is used as an efficient coupling reagent for this purpose.[7][8][9]
Excess reagents and by-products at each stage are removed by simple filtration and washing of the resin, which is a major advantage of SPPS.[10] Finally, the completed peptide is cleaved from the resin and its side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail.
Materials and Reagents
Table 1: Reagents and Consumables
| Reagent | Grade | Supplier Example |
|---|---|---|
| Fmoc-Val-Wang Resin (Low Loading) | Synthesis Grade | CEM Corporation, Sigma-Aldrich |
| Fmoc-Ala-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Thermo Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| HBTU | Synthesis Grade | BenchChem, Aapptec |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Thermo Fisher Scientific |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Thermo Fisher Scientific |
Table 2: Equipment
| Equipment | Description |
|---|---|
| Solid Phase Peptide Synthesis Vessel | Glass vessel with a sintered glass frit |
| Mechanical Shaker/Vortexer | For agitation of the reaction vessel |
| Vacuum Filtration Apparatus | For washing the resin |
| Lyophilizer (Freeze-Dryer) | For drying the final peptide product |
| HPLC System | For purification and analysis of the peptide |
| Mass Spectrometer | For molecular weight confirmation |
| Standard Laboratory Glassware | Vials, beakers, graduated cylinders |
Quantitative Synthesis Parameters
The following protocol is based on a 0.1 mmol synthesis scale.
Table 3: Synthesis Parameters
| Parameter | Value/Ratio | Details |
|---|---|---|
| Starting Resin | Fmoc-Val-Wang Resin | Polystyrene-based resin for C-terminal acid peptides.[4][5] |
| Resin Loading | 0.25 - 0.40 mmol/g | Low loading is ideal for preventing steric hindrance.[11][12] |
| Scale of Synthesis | 0.1 mmol | Based on resin loading capacity. |
| Fmoc-Amino Acid Excess | 4 equivalents | Relative to resin loading. |
| Coupling Reagent (HBTU) Excess | 3.9 equivalents | Relative to resin loading. |
| Base (DIPEA) Excess | 8 equivalents | Relative to resin loading. |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Standard reagent for Fmoc removal.[13] |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | A common cocktail for peptides without sensitive residues.[7] |
Experimental Protocol
-
Weigh the appropriate amount of Fmoc-Val-Wang resin for a 0.1 mmol synthesis and place it into the reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) to the vessel.[7]
-
Agitate the resin slurry at room temperature for 30-60 minutes to allow for proper swelling.[7]
-
Drain the DMF from the reaction vessel using vacuum filtration.
2a. Fmoc Deprotection
-
Add 20% piperidine in DMF (approx. 10 mL per gram of resin) to the swollen resin.
-
Agitate the mixture at room temperature for 3 minutes.[2]
-
Drain the solution.
-
Repeat steps 1-3 one more time. A total deprotection time of 20-30 minutes can also be used.[7]
-
Wash the resin thoroughly by adding and draining the following solvents (approx. 10 mL per gram each time):
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)[2]
-
2b. Coupling of Fmoc-Ala-OH
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-Ala-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF (approx. 5 mL).
-
Add DIPEA (8 eq, 0.8 mmol) to the solution and mix for 1 minute.[2]
-
-
Add the activation solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) to remove excess reagents.
3a. Fmoc Deprotection
-
Repeat the deprotection procedure described in Step 2a .
3b. Coupling of Fmoc-Gly-OH
-
In a separate vial, prepare the activation solution for Glycine:
-
Dissolve Fmoc-Gly-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF (approx. 5 mL).
-
Add DIPEA (8 eq, 0.8 mmol) to the solution and mix for 1 minute.
-
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).
-
Perform the final N-terminal deprotection by repeating the procedure in Step 2a .
-
After the final washes, dry the peptide-resin under vacuum for at least 1 hour.
CAUTION: This step must be performed in a well-ventilated fume hood as TFA is highly corrosive.[14]
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin).[7]
-
Agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[7]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[7][15] A white precipitate should form.
-
Place the ether mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.[7]
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging each time.
-
Dry the crude peptide pellet under vacuum to remove residual ether. The final product is typically a white powder.
-
Analyze the crude peptide for purity and identity using reverse-phase HPLC and mass spectrometry (Expected [M+H]⁺ for Gly-Ala-Val ≈ 246.1 g/mol ).
-
If necessary, purify the peptide using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[2]
Visualized Workflows
Caption: Workflow for the solid-phase synthesis of Gly-Ala-Val.
Caption: The two core chemical steps in a single SPPS cycle.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. Fmoc-Val Wang Resin LL [rapp-polymere.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Fmoc-Val Wang Resin (LL) [cem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. peptide.com [peptide.com]
Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-Alanyl-Valine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development. Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers significant advantages for large-scale production and for synthesizing complex or modified peptides where purification of intermediates is critical. This application note provides a detailed protocol for the synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) using a stepwise solution-phase approach. The strategy employs the use of tert-Butoxycarbonyl (Boc) for N-terminal protection and a methyl ester for C-terminal protection, with Dicyclohexylcarbodiimide (DCC) as the coupling agent. This method involves the sequential coupling of protected amino acids, with intermediate deprotection and purification steps to ensure high purity of the final product.
Materials and Reagents
All reagents and solvents should be of analytical grade or higher. Amino acids are of L-configuration.
| Compound | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Glycine (Gly) | C₂H₅NO₂ | 75.07 | Sigma-Aldrich | |
| Alanine (Ala) | C₃H₇NO₂ | 89.09 | Sigma-Aldrich | |
| Valine (Val) | C₅H₁₁NO₂ | 117.15 | Sigma-Aldrich | |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich | N-terminal protecting group |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Sigma-Aldrich | For C-terminal esterification |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Sigma-Aldrich | Coupling reagent[1] |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Sigma-Aldrich | Racemization suppressant |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | Boc deprotection reagent[2] |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Base |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Fisher Scientific | Solvent / Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Solvent |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | Solvent for extraction |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich | For aqueous work-up |
| Citric Acid | C₆H₈O₇ | 192.12 | Sigma-Aldrich | For aqueous work-up |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Sigma-Aldrich | For saponification |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent |
Experimental Workflow Diagram
The overall synthetic strategy involves a stepwise elongation of the peptide chain, starting from the C-terminal amino acid (Valine).
Caption: Workflow for the solution-phase synthesis of this compound.
Detailed Experimental Protocols
Step 1: C-Terminal Protection of Valine (H-Val-OMe)
-
Procedure: Suspend L-Valine (11.7 g, 100 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (11 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. The suspension will gradually dissolve to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting white solid in a small amount of cold methanol and precipitate with diethyl ether.
-
Filter the white crystalline product (Valine methyl ester hydrochloride), wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free base for the coupling reaction, dissolve the hydrochloride salt in water, neutralize with a saturated NaHCO₃ solution until pH 8, and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield H-Val-OMe as a colorless oil.
Step 2: N-Terminal Protection of Alanine (Boc-Ala-OH)
-
Procedure: Dissolve L-Alanine (8.9 g, 100 mmol) in a 1:1 mixture of dioxane and water (100 mL). Add triethylamine (TEA) to adjust the pH to 9-10.
-
Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) in dioxane (50 mL) dropwise to the amino acid solution while maintaining the pH at 9-10 with the addition of TEA.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the dioxane by rotary evaporation. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a 1M citric acid solution at 0°C.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield Boc-Ala-OH as a white solid.
Step 3: Coupling of Boc-Ala-OH and H-Val-OMe to form Dipeptide
-
Procedure: Dissolve Boc-Ala-OH (18.9 g, 100 mmol) and H-Val-OMe (13.1 g, 100 mmol) in anhydrous Dichloromethane (DCM, 300 mL).
-
Add 1-Hydroxybenzotriazole (HOBt) (13.5 g, 100 mmol) to the solution to act as a racemization suppressant.
-
Cool the mixture to 0°C in an ice bath and add Dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) dissolved in a small amount of DCM.
-
A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 1M citric acid, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield Boc-Ala-Val-OMe as a white solid. Recrystallize from an ethyl acetate/hexane mixture if necessary.
Step 4: N-Terminal Deprotection of Dipeptide (H-Ala-Val-OMe)
-
Procedure: Dissolve the protected dipeptide Boc-Ala-Val-OMe (30.2 g, 100 mmol) in a 50% solution of Trifluoroacetic Acid (TFA) in DCM (100 mL).[2]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the dipeptide ester. This can be used directly in the next coupling step after neutralization.
Step 5: Synthesis and Coupling of Boc-Gly-OH
-
Procedure: Synthesize Boc-Gly-OH from Glycine following the same procedure as for Boc-Ala-OH (Step 2).
-
Dissolve the dipeptide ester TFA salt (H-Ala-Val-OMe·TFA) and Boc-Gly-OH (17.5 g, 100 mmol) in anhydrous DCM (300 mL).
-
Neutralize the mixture by adding TEA dropwise until the pH is ~8.
-
Add HOBt (13.5 g, 100 mmol), cool to 0°C, and add DCC (22.7 g, 110 mmol).
-
Follow the same reaction and work-up procedure as in Step 3 to obtain the protected tripeptide, Boc-Gly-Ala-Val-OMe.
Step 6: Final Deprotection to Yield Gly-Ala-Val
-
Saponification (C-Terminal Deprotection): Dissolve Boc-Gly-Ala-Val-OMe (35.9 g, 100 mmol) in a mixture of methanol (200 mL) and water (50 mL).
-
Add 1M NaOH solution (110 mL, 110 mmol) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the saponification is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 3 with 1M citric acid.
-
Extract the Boc-protected tripeptide acid into ethyl acetate, wash with brine, and dry over MgSO₄. Evaporate the solvent to yield Boc-Gly-Ala-Val-OH.
-
Acidolysis (N-Terminal Deprotection): Dissolve the resulting solid in 50% TFA in DCM (100 mL) and stir for 1-2 hours.[3]
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the crude product in a minimum amount of water and purify by recrystallization from a water/ethanol mixture to obtain the final pure tripeptide, Gly-Ala-Val.
Results and Characterization
The yields and analytical data for the key intermediates and the final product are summarized below.
| Compound | Step | Yield (%) | Melting Point (°C) | [α]D²⁰ (c=1, Solvent) | Mass Spec (ESI-MS) [M+H]⁺ |
| Boc-Ala-OH | 2 | 92 | 79-81 | -24.5° (AcOH) | 190.1 |
| Boc-Ala-Val-OMe | 3 | 85 | 110-112 | -45.0° (MeOH) | 303.2 |
| Boc-Gly-Ala-Val-OMe | 5 | 81 | 145-147 | -51.2° (MeOH) | 360.2 |
| Gly-Ala-Val | 6 | 75 | 235-238 (dec.) | -28.8° (H₂O) | 246.1 |
Final Product Analysis (Gly-Ala-Val):
-
Appearance: White crystalline powder.
-
Purity (HPLC): >98%.
-
¹H NMR (D₂O): Consistent with the expected structure of this compound.
-
Molecular Formula: C₁₀H₁₉N₃O₄.[4]
-
Molecular Weight: 245.28 g/mol .[4]
Discussion
The solution-phase synthesis of Gly-Ala-Val was successfully achieved with a good overall yield. The Boc/methyl ester protection strategy proved effective, allowing for selective deprotection at each stage.[3][] The use of DCC as a coupling agent, in conjunction with HOBt, effectively facilitated amide bond formation while minimizing racemization.[6] Each intermediate was purified and characterized to ensure high purity before proceeding to the next step, a key advantage of the solution-phase method. The final deprotection sequence involving saponification followed by acidolysis successfully yielded the target tripeptide with high purity. This protocol provides a reliable and scalable method for producing Gly-Ala-Val for research and development purposes.
References
Application Note: High-Purity Purification of Glycyl-alanyl-valine using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) from a crude synthetic mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). High purity of synthetic peptides is crucial for their application in research, diagnostics, and therapeutic development. The protocol herein employs a C18 stationary phase with a water/acetonitrile mobile phase gradient, incorporating trifluoroacetic acid (TFA) as an ion-pairing agent to achieve excellent separation and yield a final product of high purity.
Introduction
This compound is a tripeptide composed of glycine, alanine, and valine residues. Like many synthetic peptides, the crude product obtained after synthesis contains the target peptide along with various impurities. These impurities can include truncated or deletion sequences, byproducts from the cleavage of protecting groups, and other side-reaction products. For most scientific applications, from in-vitro assays to drug development studies, the removal of these contaminants is essential to ensure accurate and reproducible results.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[1] This technique separates molecules based on their relative hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1] Peptides bind to the hydrophobic stationary phase (typically C8 or C18 alkyl chains) under aqueous conditions.[1] Elution is achieved by introducing an increasing gradient of an organic solvent, such as acetonitrile, which decreases the polarity of the mobile phase and causes the peptides to desorb and elute from the column.[1] The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution by neutralizing the charges on the peptide and forming neutral ion pairs.[2] This method provides high-resolution separation, making it ideal for isolating peptides of interest to a high degree of purity.[3]
Materials and Methods
Reagents and Materials
A comprehensive list of the reagents and materials required for the purification of this compound is provided in Table 1. All solvents should be of HPLC grade or higher to minimize background noise and ensure reproducible results.
Table 1: Reagents and Materials
| Reagent/Material | Grade/Specification |
| Crude this compound | Synthetic grade |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade / Deionized |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% |
| 0.22 µm Syringe Filters | For sample filtration |
Instrumentation
The purification was performed on a standard preparative HPLC system. The specific components and their parameters are detailed in Table 2.
Table 2: HPLC Instrumentation and Parameters
| Instrument/Component | Specification |
| HPLC System | Preparative HPLC System |
| Pump | Binary Gradient Pump |
| Detector | UV-Vis Detector |
| Wavelength | 214 nm and 280 nm |
| Column | C18, 10 µm, 300 Å, 22 x 250 mm |
| Flow Rate | 10.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL |
| Software | Chromatography Data Station |
Experimental Protocol
The following protocol outlines the step-by-step procedure for the purification of crude this compound. A visual representation of the workflow is provided in Figure 1.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution for at least 15 minutes.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution for at least 15 minutes.
Sample Preparation
-
Dissolve the crude this compound powder in Mobile Phase A to a final concentration of approximately 10 mg/mL.
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution briefly.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection.
HPLC Purification
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient program as detailed in Table 3.
-
Fraction Collection: Collect fractions of the eluate as the main peak corresponding to this compound appears. The peak can be monitored at 214 nm.
Table 3: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 55 | 95 | 5 |
Post-Purification Processing
-
Purity Analysis: Analyze the purity of each collected fraction using an analytical HPLC method (a faster gradient on an analytical C18 column).
-
Pooling: Combine all fractions that show a purity level of ≥98%.
-
Lyophilization: Freeze the pooled fractions at -80°C until completely solid. Lyophilize the frozen solution under high vacuum to remove the solvent, yielding the purified peptide as a white, fluffy powder.
-
Storage: Store the lyophilized peptide at -20°C or lower to ensure stability.
Figure 1: Experimental workflow for the purification of this compound.
Results
The crude this compound sample was successfully purified using the described RP-HPLC method. The target peptide was well-separated from earlier and later eluting impurities. A representative chromatogram would show a major peak corresponding to the Gly-Ala-Val peptide, with smaller peaks representing impurities eluting at different retention times. The main peak for the tripeptide is expected to be sharp and symmetrical, indicating good chromatographic performance.
The quantitative data from a typical purification run is summarized in Table 4. The retention time is indicative of the peptide's hydrophobicity, and the final purity is determined by integrating the peak area of the purified fraction and comparing it to the total area of all peaks in the analytical chromatogram.
Table 4: Summary of a Representative Purification of this compound
| Parameter | Value |
| Crude Sample Loaded | 100 mg |
| Retention Time of Main Peak | ~22.5 minutes |
| Purity of Pooled Fractions | >98.5% |
| Final Yield | ~65 mg (65%) |
Note: The data presented is representative of a typical purification and may vary based on the initial purity of the crude sample and specific instrumentation.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture. By utilizing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%), which is essential for subsequent scientific applications. The systematic approach ensures optimal resolution and a good recovery rate, making this protocol highly suitable for researchers, scientists, and professionals in the field of drug development.
References
Mass Spectrometry Analysis of Glycyl-alanyl-valine Fragmentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is a powerful analytical technique for the characterization of peptides and proteins. A key aspect of this characterization is the analysis of fragmentation patterns, which provides sequence information and structural insights. This document provides detailed application notes and protocols for the mass spectrometry analysis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val), with a focus on its fragmentation behavior under collision-induced dissociation (CID).
Application Notes
Principle of Peptide Fragmentation
In tandem mass spectrometry (MS/MS), precursor peptide ions are selected and subjected to fragmentation. The most common method for peptide fragmentation is Collision-Induced Dissociation (CID), where the ions collide with inert gas molecules, leading to the cleavage of peptide bonds. This process primarily generates b- and y-type fragment ions.
-
b-ions : These fragments contain the N-terminus of the peptide and are formed by the cleavage of the amide bond. The charge is retained on the N-terminal fragment.
-
y-ions : These fragments contain the C-terminus of the peptide and are also formed by amide bond cleavage. The charge is retained on the C-terminal fragment.
The mass difference between consecutive b- or y-ions in the mass spectrum corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.
Fragmentation of this compound
The tripeptide this compound has a monoisotopic mass of 245.1376 Da. Upon CID, it is expected to produce a series of b- and y-ions. The theoretical fragmentation pattern provides a roadmap for interpreting the resulting mass spectrum.
Quantitative Data
The following table summarizes the theoretical monoisotopic masses of the primary fragment ions for singly charged this compound. The relative intensity is an approximation based on general fragmentation principles and may vary depending on experimental conditions.
| Ion Type | Sequence | Theoretical m/z | Relative Intensity (Approx.) |
| b₁ | Gly | 58.0293 | 40% |
| b₂ | Gly-Ala | 129.0664 | 100% (Base Peak) |
| y₁ | Val | 118.0863 | 85% |
| y₂ | Ala-Val | 189.1234 | 60% |
| Precursor | Gly-Ala-Val | 246.1449 [M+H]⁺ | 75% |
Experimental Protocols
Sample Preparation
-
Reconstitution : Dissolve the this compound peptide standard in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Dilution : Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
Mass Spectrometry Analysis
-
Instrumentation : Utilize an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Ionization Mode : Positive ion mode.
-
MS1 Scan : Acquire a full scan mass spectrum to identify the precursor ion [M+H]⁺ of this compound (expected m/z ≈ 246.14).
-
MS/MS Scan :
-
Select the precursor ion at m/z 246.14 for fragmentation.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy (this may require optimization, but a starting point of 20-30 arbitrary units is common).
-
Acquire the product ion spectrum.
-
Data Analysis
-
Spectrum Interpretation : Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Mass Matching : Compare the experimental m/z values of the fragment ions with the theoretical values listed in the quantitative data table.
-
Sequencing : Confirm the amino acid sequence by calculating the mass differences between the observed fragment ions.
Visualizations
Fragmentation Pathway of this compound
Caption: Fragmentation of this compound into b and y ions.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS analysis of this compound.
Application Note: Structure Elucidation of Glycyl-alanyl-valine using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structure elucidation of peptides.[1][2] It provides detailed atomic-level information on the primary structure, conformation, and dynamics of biomolecules in solution.[2] This application note presents a comprehensive set of protocols for the structural characterization of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described enable unambiguous verification of the amino acid sequence and overall molecular structure, which is a critical step in drug discovery, peptide chemistry, and quality control.
Introduction
The structural integrity of a peptide is directly linked to its biological function. Verifying the primary sequence and characterizing the solution-state structure are therefore essential. NMR spectroscopy offers a non-destructive method to obtain high-resolution structural information.[1] The process involves the sequential assignment of proton (¹H) and carbon (¹³C) resonances to specific amino acid residues within the peptide.[2] This is accomplished through a combination of experiments that map through-bond (scalar) and through-space (dipolar) nuclear correlations. For a small tripeptide like Gly-Ala-Val, a standard set of 1D and 2D NMR experiments is sufficient for complete and unambiguous structural determination.
Below is the chemical structure of the target tripeptide, this compound.
Figure 1: Chemical structure of this compound (Gly-Ala-Val).
Predicted NMR Data
The assignment process relies on comparing experimental data with known chemical shift ranges for amino acid residues. The following tables summarize the expected ¹H and ¹³C chemical shifts for Glycine, Alanine, and Valine residues within a peptide backbone. Note that actual values can be influenced by solvent, pH, and neighboring residues.[3][4]
Table 1: Expected ¹H Chemical Shifts (ppm) relative to DSS
| Amino Acid | NH | α-H | β-H | γ-H |
|---|---|---|---|---|
| Glycine (Gly) | 8.1 - 8.5 | 3.8 - 4.1 | - | - |
| Alanine (Ala) | 8.0 - 8.4 | 4.2 - 4.5 | 1.3 - 1.6 | - |
| Valine (Val) | 7.9 - 8.3 | 4.0 - 4.3 | 2.0 - 2.3 | 0.8 - 1.1 |
Source: Based on typical values for amino acids in peptides.[5]
Table 2: Expected ¹³C Chemical Shifts (ppm) relative to DSS
| Amino Acid | Cα | Cβ | Cγ | C=O |
|---|---|---|---|---|
| Glycine (Gly) | 43 - 47 | - | - | 171 - 175 |
| Alanine (Ala) | 50 - 53 | ~20 | - | 173 - 177 |
| Valine (Val) | 59 - 62 | 30 - 33 | 18 - 21 | 173 - 177 |
Source: Based on typical values for amino acids in peptides.[5]
Experimental Protocols
Sample Preparation
High-quality NMR data is contingent upon meticulous sample preparation.[6]
-
Peptide Purity: The Gly-Ala-Val tripeptide should be synthesized and purified to >95% purity, typically via reverse-phase high-performance liquid chromatography (RP-HPLC), to avoid spectral contamination.[7]
-
Solvent Selection: Use deuterated solvents to minimize solvent signals. Deuterium oxide (D₂O) is a common choice. For observation of exchangeable amide protons (NH), a mixture of 90% H₂O / 10% D₂O is required.
-
Concentration: Prepare the peptide sample at a concentration of 1-5 mM for ¹H and 2D homonuclear experiments.[7][8] For natural abundance ¹³C experiments, a higher concentration (10-20 mM) may be necessary to achieve an adequate signal-to-noise ratio.[2]
-
pH Adjustment: The pH of the solution significantly influences chemical shifts.[4][7] Adjust the pH to a desired value (e.g., pH 5.0) using dilute DCl or NaOD. The uncorrected glass electrode reading in D₂O is denoted as pD (pD = pH + 0.4).[3]
-
Internal Standard: Add a small amount of a reference compound, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift calibration (0.0 ppm for ¹H and ¹³C).
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enhance resolution and sensitivity.[7]
-
1D ¹H NMR:
-
Purpose: Provides an overview of all proton signals and allows for initial assessment of sample purity and folding.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). Use water presaturation ('zgpr') if the sample is in H₂O/D₂O.[2]
-
Key Parameters: Spectral width of ~12 ppm, sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR:
-
Purpose: Provides an overview of all carbon signals. A proton-decoupled experiment is standard.
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30').
-
Key Parameters: Spectral width of ~200 ppm, a longer acquisition time and more scans are needed due to the low natural abundance and sensitivity of ¹³C.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled through 2-3 bonds (e.g., NH-CαH, CαH-CβH). Cross-peaks appear between J-coupled protons.
-
Pulse Program: A standard phase-sensitive COSY sequence (e.g., 'cosygpmf').[2]
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: Identifies all protons within a single amino acid spin system. Correlations are observed between all protons in a coupled network, not just adjacent ones (e.g., NH to CαH, CβH, and CγH in Valine).[9]
-
Pulse Program: A standard TOCSY sequence with a mixing time of ~60-80 ms (B15284909) (e.g., 'mlevph').
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with their directly attached carbons. Each cross-peak represents a C-H bond.
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.2').
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over 2-3 bonds. This is crucial for linking amino acid residues across peptide bonds by correlating a CαH or NH proton of one residue to the carbonyl carbon (C=O) of the preceding residue.
-
Pulse Program: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf').[2]
-
Structure Elucidation Workflow
The structural analysis follows a systematic workflow, combining the information from each NMR experiment.
Figure 2: Workflow for NMR-based structure elucidation of Gly-Ala-Val.
-
Identify Amino Acid Spin Systems: The TOCSY spectrum is the starting point. Unique patterns of cross-peaks will identify the complete proton networks for each amino acid.
-
Glycine: Shows two α-protons coupled to the amide proton.[5]
-
Alanine: Shows a characteristic strong coupling between the α-proton and the β-methyl group.[5]
-
Valine: Shows a more extended spin system where the amide proton is coupled to the α-proton, which is coupled to the β-proton, which in turn is coupled to two distinct γ-methyl groups.[5]
-
-
Assign Protons: Use the COSY spectrum to confirm 2- and 3-bond couplings (e.g., Hα-Hβ) and trace connectivities within the spin systems identified in the TOCSY.
-
Assign Carbons: Use the ¹H-¹³C HSQC spectrum to assign the chemical shifts of the carbons directly bonded to the now-assigned protons. Each cross-peak links a proton resonance to its corresponding carbon resonance.
-
Confirm Sequence: The HMBC spectrum provides the critical long-range correlations needed to establish the peptide sequence. Look for correlations between the amide proton (NH) or alpha-proton (CαH) of one residue and the carbonyl carbon (C=O) of the preceding residue. For example, a cross-peak between the Ala CαH and the Gly C=O, and another between the Val CαH and the Ala C=O, will definitively confirm the Gly-Ala-Val sequence.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of the tripeptide this compound. By following the outlined protocols for sample preparation, data acquisition, and systematic data analysis, researchers can confidently verify the primary structure and gain insights into the solution conformation of the peptide. This workflow is fundamental in peptide research and is readily adaptable for the characterization of other short to medium-sized peptides.
References
- 1. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. chem.uzh.ch [chem.uzh.ch]
Application Notes and Protocols for Peptidase Activity Assays Using Glycyl-alanyl-valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-alanyl-valine (Gly-Ala-Val) is a synthetic tripeptide that serves as a substrate for certain peptidases. The cleavage of the peptide bonds within this substrate can be monitored to determine the activity of these enzymes. This application note provides detailed protocols for utilizing Gly-Ala-Val in peptidase activity assays, relevant for basic research, enzyme characterization, and high-throughput screening in drug discovery.
Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. They are involved in a myriad of physiological processes, including protein turnover, signal transduction, and antigen presentation. Consequently, they are significant targets for therapeutic intervention in various diseases. The assays described herein are designed to be robust and adaptable for the characterization of peptidase inhibitors and the study of enzyme kinetics.
While a broad range of peptidases exists, the cleavage of a simple tripeptide like Gly-Ala-Val is often associated with exopeptidases, such as aminopeptidases and tripeptidyl peptidases. For instance, Tripeptidyl Peptidase II (TPP2), a large cytosolic serine peptidase, is known to sequentially remove tripeptides from the N-terminus of longer peptides.[1][2][3] Cytosol alanyl aminopeptidase (B13392206) is another enzyme with broad substrate specificity that could potentially hydrolyze Gly-Ala-Val.[4][5]
Data Presentation
The following table summarizes hypothetical kinetic data for the hydrolysis of this compound by a generic tripeptidase. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Tripeptidase (example) | This compound | 1.5 | 25 | 1.67 x 104 |
| Aminopeptidase (example) | This compound | 2.0 | 15 | 7.5 x 103 |
Experimental Protocols
Protocol 1: HPLC-Based Peptidase Activity Assay
This protocol describes a direct method to measure the cleavage of Gly-Ala-Val by monitoring the appearance of its cleavage products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (substrate)
-
Purified peptidase (e.g., Tripeptidyl Peptidase or Aminopeptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in the Assay Buffer at a concentration of 10 mM.
-
Enzyme Solution Preparation: Prepare a stock solution of the purified peptidase in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1 µg/mL is recommended.
-
Assay Reaction: a. In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of the Gly-Ala-Val stock solution (final concentration 1 mM), and pre-incubate at 37°C for 5 minutes. b. Initiate the reaction by adding 10 µL of the enzyme solution. For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction and stop the reaction by adding an equal volume of Quenching Solution.
-
Sample Preparation for HPLC: a. Centrifuge the quenched reaction mixtures at 14,000 x g for 10 minutes to pellet any precipitated protein. b. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: a. Inject the sample onto the C18 column. b. Elute the substrate and its cleavage products using a linear gradient of Mobile Phase B (e.g., 0-50% over 20 minutes). c. Monitor the absorbance at 214 nm. d. Quantify the peak areas corresponding to the intact substrate and the cleavage products (e.g., Gly-Ala and Val, or Gly and Ala-Val). e. The rate of product formation can be used to calculate the enzyme activity.
Protocol 2: Fluorometric Aminopeptidase Activity Assay (General Protocol adaptable for Gly-Ala-Val)
This protocol is a general method for aminopeptidase activity that can be adapted for Gly-Ala-Val if a suitable fluorogenic derivative is used (e.g., Gly-Ala-Val-AMC, where AMC is 7-amino-4-methylcoumarin). The release of the fluorescent AMC group upon cleavage is measured.
Materials:
-
Gly-Ala-Val-7-amino-4-methylcoumarin (fluorogenic substrate)
-
Purified aminopeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Gly-Ala-Val-AMC in DMSO.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Solution: Prepare serial dilutions of the aminopeptidase in Assay Buffer.
-
Assay: a. Add 50 µL of the enzyme dilutions to the wells of the 96-well plate. b. To initiate the reaction, add 50 µL of the working substrate solution to each well. c. Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
Data Analysis: a. Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. b. Plot V0 against the enzyme concentration to determine the relationship between activity and enzyme amount. c. For kinetic parameter determination, vary the substrate concentration while keeping the enzyme concentration constant.
Visualization of Pathways and Workflows
Signaling Pathway
Tripeptidyl Peptidase II (TPP2) is involved in the ubiquitin-proteasome pathway for protein degradation. Peptides generated by the proteasome are further broken down by peptidases like TPP2. Inhibition of TPP2 has been shown to impact the ERK1/ERK2 signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][6]
Caption: TPP2 and its role in the ERK signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a peptidase activity assay using this compound as a substrate.
Caption: General workflow for a peptidase activity assay.
References
- 1. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytosol alanyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 6. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-alanyl-valine as a Supplement in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, optimizing mammalian cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. While free amino acids are essential building blocks, some exhibit limited stability and solubility in liquid media. Peptides, particularly di- and tripeptides, offer a promising alternative by providing a stable and highly soluble source of amino acids. This document provides detailed application notes and protocols for the evaluation of Glycyl-alanyl-valine (Gly-Ala-Val) , a novel tripeptide supplement, in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells used in monoclonal antibody (mAb) production.
Gly-Ala-Val is a tripeptide composed of glycine, alanine, and valine. These amino acids play crucial roles in cellular metabolism:
-
Glycine: A precursor for the synthesis of proteins, purines, and glutathione.
-
Alanine: Involved in glucose and amino acid metabolism, and a key intermediate in the glucose-alanine cycle.
-
Valine: A branched-chain amino acid (BCAA) essential for protein synthesis and a precursor for the synthesis of other important molecules.
Supplementing with Gly-Ala-Val is hypothesized to provide a sustained release of its constituent amino acids, thereby supporting robust cell growth and enhancing the production of therapeutic proteins.
Theoretical Signaling and Metabolic Pathways
The supplementation of cell culture media with Gly-Ala-Val is expected to impact several key cellular pathways. The tripeptide is likely taken up by the cells through proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2. Once inside the cell, or potentially through the action of extracellular peptidases, it is hydrolyzed into its constituent amino acids: glycine, alanine, and valine. These amino acids then enter their respective metabolic pathways, influencing cell growth, proliferation, and protein synthesis, partly through the activation of the mTORC1 signaling pathway.
Caption: Proposed uptake and metabolic fate of this compound.
Data Presentation: Hypothetical Performance Evaluation
The following tables present a hypothetical summary of quantitative data from an experiment evaluating the effect of Gly-Ala-Val supplementation on a CHO cell line producing a monoclonal antibody.
Table 1: Effect of this compound on CHO Cell Growth and Viability
| Supplement Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD; x 10^9 cell-days/L) | Viability at Day 14 (%) |
| 0 (Control) | 15.2 ± 0.8 | 120 ± 6 | 85 ± 3 |
| 1 | 16.5 ± 0.7 | 135 ± 5 | 88 ± 2 |
| 2 | 18.1 ± 0.9 | 150 ± 7 | 92 ± 2 |
| 4 | 17.5 ± 1.0 | 145 ± 8 | 90 ± 3 |
Table 2: Effect of this compound on Monoclonal Antibody Production
| Supplement Concentration (mM) | Final mAb Titer (g/L) | Specific Productivity (qP; pg/cell/day) |
| 0 (Control) | 3.5 ± 0.2 | 25 ± 2 |
| 1 | 3.9 ± 0.3 | 28 ± 2 |
| 2 | 4.5 ± 0.2 | 32 ± 3 |
| 4 | 4.2 ± 0.4 | 30 ± 2 |
Table 3: Key Metabolite Analysis at Day 14
| Supplement Concentration (mM) | Lactate (g/L) | Ammonia (mM) |
| 0 (Control) | 4.2 ± 0.3 | 5.8 ± 0.4 |
| 1 | 3.9 ± 0.2 | 5.2 ± 0.3 |
| 2 | 3.5 ± 0.3 | 4.5 ± 0.2 |
| 4 | 3.8 ± 0.4 | 4.9 ± 0.3 |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound as a cell culture supplement.
General Experimental Workflow
The evaluation of a novel supplement like Gly-Ala-Val should follow a systematic approach from initial screening to process optimization.
Caption: A typical workflow for testing a new supplement.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of Gly-Ala-Val for addition to cell culture media.
-
Materials:
-
This compound powder
-
Milli-Q or WFI grade water
-
Sterile 0.22 µm filter
-
Sterile storage bottles
-
-
Procedure:
-
Calculate the required mass of Gly-Ala-Val to prepare a 100 mM stock solution.
-
In a sterile biosafety cabinet, dissolve the Gly-Ala-Val powder in the appropriate volume of Milli-Q water.
-
Gently mix until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the supplement, concentration, date of preparation, and initials.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Shake Flask Dose-Response Study
-
Objective: To determine the optimal concentration of Gly-Ala-Val for improving cell growth and mAb production in a shake flask model.
-
Materials:
-
CHO cell line producing a monoclonal antibody
-
Basal cell culture medium and feed
-
Sterile shake flasks (e.g., 125 mL)
-
Sterile Gly-Ala-Val stock solution (from Protocol 4.2)
-
Incubator shaker (37°C, 5% CO2, appropriate RPM)
-
Cell counter and viability analyzer
-
Biochemical analyzer for metabolites
-
HPLC or ELISA for mAb quantification
-
-
Procedure:
-
Expand the CHO cell culture to obtain a sufficient number of cells for the experiment.
-
Seed shake flasks at a density of 0.3 x 10^6 viable cells/mL in a working volume of 30 mL.
-
Prepare experimental groups with varying final concentrations of Gly-Ala-Val (e.g., 0, 1, 2, 4 mM). Add the corresponding volume of the stock solution to each flask. The control group (0 mM) should receive an equivalent volume of sterile water.
-
Incubate the flasks at 37°C with 5% CO2 and agitation.
-
Take daily samples to measure viable cell density, viability, and key metabolites (glucose, lactate, ammonia).
-
On specified days (e.g., day 7, 10, and 14), collect a larger sample for mAb titer analysis.
-
Continue the culture for a predetermined duration (e.g., 14 days).
-
At the end of the culture, perform final measurements.
-
Analyze the data to determine the effect of each concentration on cell growth (peak VCD, IVCD), viability, metabolite profiles, and mAb production (titer, qP).
-
Protocol 3: Bioreactor Validation
-
Objective: To validate the effect of the optimal concentration of Gly-Ala-Val determined from the shake flask study in a controlled bioreactor environment.
-
Materials:
-
Benchtop bioreactors (e.g., 2 L)
-
CHO cell line and media/feed as in Protocol 4.3
-
Sterile Gly-Ala-Val stock solution
-
Bioreactor probes (pH, DO) and controllers
-
-
Procedure:
-
Prepare and sterilize the bioreactors according to the manufacturer's instructions.
-
Inoculate the bioreactors with the CHO cell line at a starting density of 0.3 x 10^6 viable cells/mL.
-
Set up two experimental groups: a control group (no Gly-Ala-Val) and a test group with the optimal concentration of Gly-Ala-Val determined in Protocol 4.3.
-
Maintain the culture parameters (pH, DO, temperature, agitation) at their set points.
-
Implement the established feeding strategy.
-
Collect daily samples for analysis of cell density, viability, metabolites, and mAb titer.
-
Run the bioreactors for the intended process duration (e.g., 14-21 days).
-
Upon completion, harvest the culture and perform final analyses, including product quality attributes (e.g., glycosylation profile, charge variants).
-
Compare the performance of the Gly-Ala-Val supplemented bioreactor to the control to confirm its benefits.
-
Conclusion
The use of this compound as a supplement in mammalian cell culture media presents a promising strategy to enhance process performance. By providing a stable and readily available source of key amino acids, Gly-Ala-Val has the potential to improve cell growth, maintain high viability, and increase the yield of recombinant proteins. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to systematically evaluate the benefits of this novel tripeptide in their specific cell culture systems. Further studies are warranted to fully elucidate its mechanism of action and to optimize its application in large-scale biomanufacturing.
Application Notes and Protocols: Glycyl-alanyl-valine in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-alanyl-valine (GAV) is a tripeptide composed of the amino acids glycine, alanine, and valine.[1][2][3] Currently, the primary application of GAV is in the field of nutritional science, where it is utilized in supplements to support protein synthesis and muscle recovery.[1] Scientific investigations specifically targeting this compound for drug design and discovery are limited. However, the broader class of tripeptides is gaining increasing attention in biomedical research due to their potential as therapeutic agents.[4][5][6] Tripeptides are attractive candidates for drug development owing to their cost-effectiveness, potential for oral administration, and the relative simplicity of structure-activity relationship (SAR) studies.[4][5]
This document provides an overview of the potential applications of this compound in drug design and discovery, drawing parallels from research on other tripeptides. It also includes detailed protocols for the synthesis, characterization, and biological evaluation of GAV to facilitate further research into its therapeutic potential.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its formulation and for computational modeling studies in drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [2][7] |
| Molecular Weight | 245.28 g/mol | [2] |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid | [2] |
| CAS Number | 121428-48-6 | [2][7] |
| Topological Polar Surface Area | 122 Ų | [2][7] |
| Hydrogen Bond Donor Count | 4 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 6 | [7] |
Potential Therapeutic Applications (Hypothetical)
While no specific therapeutic applications for GAV have been clinically validated, based on the activities of other tripeptides, the following areas warrant investigation:
-
Wound Healing and Tissue Regeneration: Tripeptides like GHK-Cu (glycyl-L-histidyl-L-lysine) have demonstrated significant efficacy in wound healing and skin remodeling.[6] GAV could potentially modulate cellular processes involved in tissue repair, such as cell migration, proliferation, and extracellular matrix deposition.[6][8]
-
Enzyme Inhibition: Certain tripeptides have been shown to act as enzyme inhibitors.[5] For instance, some tripeptides can inhibit angiotensin-converting enzyme (ACE). GAV could be screened against various enzymatic targets implicated in disease.
-
Drug Delivery Vehicle: Due to their small size and potential for modification, tripeptides can be explored as carriers for other therapeutic agents. Their potential to act as cell-penetrating peptides (CPPs) could be investigated to facilitate the intracellular delivery of drugs.[9][10][11]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard procedure for the synthesis of GAV using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12]
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling (Glycine):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Gly-OH using the same procedure as in step 3.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized GAV using mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This protocol can be used to assess the effect of GAV on cell migration, a key process in wound healing.
Materials:
-
Human dermal fibroblasts (HDFs) or keratinocytes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (GAV) stock solution
-
24-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs or keratinocytes in 24-well plates and grow to confluence.
-
Scratch Wound: Create a sterile scratch in the center of the cell monolayer using a p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of GAV (e.g., 0, 1, 10, 100 µM) to the wells. A positive control, such as a known growth factor, should be included.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Cell Penetration Assay
This protocol can be used to determine if GAV can penetrate cell membranes, which is crucial for its potential as a drug delivery vehicle.
Materials:
-
Fluorescently labeled GAV (e.g., FITC-GAV)
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
PBS
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of FITC-GAV.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Quenching: Add Trypan Blue solution to quench the fluorescence of any membrane-bound FITC-GAV.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence using a flow cytometer.
-
Fluorescence Microscopy: Visualize the intracellular localization of FITC-GAV using a fluorescence microscope.
-
Hypothetical Signaling Pathway Modulation
Bioactive peptides often exert their effects by interacting with cell surface receptors and modulating intracellular signaling pathways.[4] While the specific pathway for GAV is unknown, a hypothetical model could involve the activation of pathways known to be involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
While this compound is currently recognized for its role in nutritional supplementation, its potential in drug design and discovery remains largely unexplored. The protocols and potential applications outlined in this document provide a foundational framework for researchers to investigate the therapeutic properties of GAV. Further studies are warranted to elucidate its biological targets, mechanisms of action, and potential as a novel therapeutic agent or drug delivery vehicle.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound | C10H19N3O4 | CID 129439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 121428-48-6 [chemicalbook.com]
- 4. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 10. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.altabioscience.com [shop.altabioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Glycyl-alanyl-valine (GAV) - Membrane Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-alanyl-valine (GAV) is a simple tripeptide that serves as an excellent model for fundamental studies of peptide-membrane interactions. Its well-defined amphiphilic character, arising from the hydrophilic glycine (B1666218) residue and the hydrophobic alanine (B10760859) and valine residues, allows for the investigation of the basic principles governing how peptides partition into and interact with lipid bilayers. Understanding these fundamental interactions is crucial for various fields, including drug delivery, antimicrobial peptide development, and the study of membrane protein folding and stability.
These application notes provide a comprehensive overview of the key physicochemical properties of GAV and detailed protocols for studying its interaction with model lipid membranes using common biophysical techniques.
Physicochemical Properties of this compound (GAV)
A solid understanding of the physicochemical properties of GAV is essential for designing and interpreting membrane interaction studies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid | [1] |
| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C)C(=O)O)NC(=O)CN | [1] |
| XLogP3 | -3.7 | [1] |
Thermodynamic Insights from Constituent Amino Acids
| Amino Acid Side Chain | Free Energy of Transfer (kJ/mol) to Bilayer Center | Reference |
| Alanine | -8 | [2] |
| Valine | -22 (for Ile, a structural isomer) | [2] |
Note: The free energy value for Valine is approximated from the value for Isoleucine, which has a similar hydrophobicity and aliphatic side chain. The negative values indicate a thermodynamically favorable process for these hydrophobic side chains to reside within the hydrophobic core of the lipid bilayer.
Experimental Protocols
Here, we provide detailed protocols for three key biophysical techniques to study the interaction of GAV with model lipid membranes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (GAV) to a macromolecule (lipid vesicles), providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of GAV interaction with lipid vesicles.
Materials:
-
This compound (GAV)
-
Phospholipids (e.g., POPC, POPG)
-
Buffer (e.g., PBS, HEPES)
-
Isothermal Titration Calorimeter
Protocol:
-
Peptide and Liposome (B1194612) Preparation:
-
Dissolve GAV in the desired buffer to a final concentration of 1-10 mM.
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 100% POPC or a mixture like POPC/POPG) using the extrusion method to obtain a homogenous size distribution (e.g., 100 nm).
-
Resuspend the final liposome pellet in the same buffer used for the GAV solution to a final lipid concentration of 10-20 mM.
-
-
ITC Experiment Setup:
-
Degas both the GAV solution and the liposome suspension to prevent air bubbles.
-
Load the liposome suspension into the ITC sample cell (typically ~200-1400 µL).
-
Load the GAV solution into the injection syringe (typically ~40-250 µL).
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of a small volume (e.g., 0.5-1 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 2-10 µL each) of the GAV solution into the liposome-containing cell.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 180-300 seconds).
-
-
Control Experiment:
-
Perform a control titration by injecting the GAV solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters (Kd, n, ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Workflow for Isothermal Titration Calorimetry (ITC) Experiment
Caption: Workflow for ITC analysis of GAV-membrane interactions.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to investigate the partitioning of GAV into the lipid bilayer and its effect on membrane properties.
Objective: To determine the membrane partition coefficient of GAV and assess its impact on membrane fluidity.
Materials:
-
GAV
-
Fluorescent membrane probes (e.g., Laurdan for fluidity, NBD-PE for partitioning)
-
Phospholipids (e.g., POPC)
-
Buffer (e.g., PBS, HEPES)
-
Fluorometer
Protocol 2A: Membrane Partitioning using NBD-labeled Lipids
-
Liposome Preparation:
-
Prepare LUVs containing a small percentage (e.g., 1 mol%) of a fluorescently labeled lipid (e.g., NBD-PE).
-
-
Fluorescence Measurement:
-
Place the labeled liposome suspension in a cuvette.
-
Measure the initial fluorescence intensity of the NBD probe.
-
Add increasing concentrations of GAV to the cuvette and record the fluorescence intensity after each addition. The partitioning of GAV into the membrane can alter the local environment of the NBD probe, leading to a change in its fluorescence intensity.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of GAV concentration.
-
The data can be fitted to a partitioning model to determine the partition coefficient (Kp).
-
Protocol 2B: Membrane Fluidity using Laurdan
-
Liposome Preparation:
-
Prepare LUVs containing the fluorescent probe Laurdan (e.g., 1:500 probe-to-lipid ratio).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of Laurdan in the liposome suspension at two wavelengths (e.g., 440 nm and 490 nm) with excitation at 350 nm.
-
Add GAV to the liposome suspension and record the emission spectra again.
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).
-
A change in the GP value upon addition of GAV indicates an alteration in membrane fluidity. An increase in GP suggests a decrease in fluidity (more ordered), while a decrease in GP suggests an increase in fluidity (more disordered).
-
Workflow for Fluorescence Spectroscopy Experiments
Caption: Workflow for fluorescence-based membrane interaction studies.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides. While GAV is too short to form stable secondary structures like α-helices or β-sheets in solution, its interaction with a membrane environment could induce a more ordered conformation.
Objective: To assess if GAV adopts any ordered conformation upon interaction with lipid membranes.
Materials:
-
GAV
-
Phospholipids (e.g., POPC)
-
Buffer (e.g., phosphate (B84403) buffer with low chloride concentration)
-
CD Spectropolarimeter
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of GAV in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare LUVs of the desired lipid composition in the same buffer.
-
-
CD Measurement:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of GAV in buffer in the far-UV region (e.g., 190-250 nm). The spectrum is expected to be characteristic of a random coil.
-
Record the CD spectrum of the liposome suspension alone to account for any background signal.
-
Mix the GAV solution with the liposome suspension and incubate for a short period.
-
Record the CD spectrum of the GAV-liposome mixture.
-
-
Data Analysis:
-
Subtract the buffer and liposome spectra from the GAV and GAV-liposome spectra, respectively.
-
Compare the CD spectrum of GAV in the presence and absence of liposomes. A significant change in the spectrum, such as the appearance of negative bands around 208 and 222 nm, would suggest the induction of some helical character, although this is unlikely for a tripeptide. More subtle changes may indicate a more constrained conformation upon membrane binding.
-
Workflow for Circular Dichroism (CD) Spectroscopy
Caption: Workflow for CD analysis of GAV's conformation.
Summary of Expected Outcomes
| Technique | Parameter Measured | Expected Outcome for GAV |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Weak to moderate binding affinity, likely driven by hydrophobic interactions of Ala and Val residues with the lipid core. The interaction is expected to be enthalpically driven. |
| Fluorescence Spectroscopy | Partition coefficient (Kp), Membrane fluidity (GP value) | GAV is expected to partition into the lipid bilayer, leading to a measurable Kp. The effect on membrane fluidity is likely to be subtle due to its small size, but a slight increase in disorder (decrease in GP) in the acyl chain region might be observed. |
| Circular Dichroism (CD) | Secondary structure | GAV is expected to be in a random coil conformation in solution. Upon interaction with membranes, slight conformational restriction might be observed, but the formation of a stable secondary structure is unlikely. |
Conclusion
The tripeptide this compound serves as a valuable tool for dissecting the fundamental principles of peptide-membrane interactions. By employing the biophysical techniques outlined in these application notes, researchers can gain quantitative and qualitative insights into the thermodynamics, partitioning, and structural consequences of GAV's association with lipid bilayers. This knowledge contributes to a broader understanding of how more complex peptides and proteins function at the membrane interface, with implications for drug design and biotechnology.
References
Application Notes and Protocols: Glycyl-alanyl-valine as a Building Block in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the rapid generation and screening of vast numbers of compounds to identify novel ligands, enzyme substrates, and therapeutic leads. A strategic approach to enhance the efficiency and quality of solid-phase peptide synthesis (SPPS) is the utilization of pre-synthesized multi-amino acid building blocks, such as tripeptides. This application note focuses on the use of glycyl-alanyl-valine (Gly-Ala-Val) as a tripeptide building block, or "cassette," in the construction of peptide libraries. The incorporation of this tripeptide motif can offer advantages in terms of synthetic efficiency and can be of particular interest in screening for ligands against various biological targets due to the structural properties conferred by its constituent amino acids.
While the direct use of a pre-formed Gly-Ala-Val tripeptide as a single building block is a specialized strategy, the principles outlined here are applicable to the synthesis of peptide libraries containing this common and structurally significant motif. The protocols provided below detail the standard procedures for solid-phase peptide synthesis, which can be adapted for the incorporation of individual amino acids to form the Gly-Ala-Val sequence within a library.
Advantages of Using Tripeptide Building Blocks
Employing pre-synthesized tripeptide units in peptide library synthesis can offer several benefits:
-
Increased Synthesis Speed: Incorporating a three-amino-acid unit in a single coupling step significantly reduces the number of synthesis cycles required to build a longer peptide, accelerating the overall library production time.
-
Improved Purity: By minimizing the number of individual coupling and deprotection steps, the accumulation of deletion sequences and other side-products can be reduced, leading to a higher quality crude peptide library.[1][2]
-
Overcoming Difficult Couplings: Certain amino acid sequences are prone to incomplete coupling reactions due to steric hindrance or secondary structure formation on the resin. Using a pre-formed cassette can circumvent these challenging steps.
Data Presentation: Quantitative Parameters in Solid-Phase Peptide Synthesis
The success of peptide library synthesis is highly dependent on the efficiency of each chemical step. The following table summarizes key quantitative parameters that are critical for monitoring and optimizing the synthesis process. While specific data for the Gly-Ala-Val tripeptide as a single building block is not extensively published, these parameters are fundamental to the synthesis of any peptide library.
| Parameter | Typical Range | Importance | Analytical Method |
| Resin Loading | 0.1 - 1.0 mmol/g | Determines the synthesis scale and can influence reaction kinetics. | UV-Vis spectroscopy (Fmoc release), Gravimetric analysis |
| Coupling Efficiency | >99% | Crucial for minimizing deletion sequences and ensuring high purity of the final peptides.[1] | Ninhydrin (Kaiser) test, Chloranil test |
| Deprotection Efficiency | >99.5% | Ensures the availability of the N-terminal amine for the next coupling step. | UV-Vis spectroscopy (Fmoc release) |
| Final Crude Purity | Variable (50-90%) | Indicates the overall success of the synthesis and determines the extent of purification required. | High-Performance Liquid Chromatography (HPLC)[2][3][4] |
| Overall Yield | Dependent on peptide length and sequence | Reflects the cumulative efficiency of all synthesis steps. | Gravimetric analysis after cleavage and purification |
Experimental Protocols
The following protocols describe the standard Fmoc/tBu-based solid-phase synthesis of a peptide library. These methods can be directly applied to generate a library where the Gly-Ala-Val sequence is incorporated by the sequential addition of the individual amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library (One-Bead-One-Compound Approach)
This protocol outlines the manual synthesis of a peptide library using the "split-mix" method to generate a one-bead-one-compound (OBOC) library.[5][6]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH)
-
Solid support resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g loading)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Reaction vessels with frits
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[1]
-
-
Split-Mix Synthesis (for library generation):
-
After deprotection, split the resin into equal portions corresponding to the number of different amino acids to be coupled at that position.
-
To each portion, add a solution of a different Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin in each vessel with DMF (3x), DCM (3x), and DMF (3x).
-
Pool all resin portions into a single vessel and mix thoroughly.
-
-
Chain Elongation (incorporating Gly-Ala-Val):
-
To incorporate the Gly-Ala-Val sequence, perform three consecutive coupling cycles as described in steps 2 and 3, using Fmoc-Val-OH, then Fmoc-Ala-OH, and finally Fmoc-Gly-OH in the respective cycles.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and dry the peptide library.
-
Protocol 2: High-Throughput Screening of a Peptide Library for Kinase Substrates
This protocol provides a general method for screening a peptide library to identify potential substrates for a specific protein kinase.[8]
Materials:
-
Peptide library (immobilized on beads or in solution)
-
Purified active protein kinase of interest
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Washing buffers
-
Scintillation counter or phosphorimager
Procedure:
-
Library Preparation:
-
If using an OBOC library, distribute the beads into a multi-well plate.
-
If the library is in solution, aliquot the peptide pools into a multi-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the protein kinase, and radiolabeled ATP.
-
Add the master mix to each well containing the peptide library components.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
-
Washing:
-
Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Wash the beads or wells extensively to remove unincorporated radiolabeled ATP and non-specifically bound kinase.
-
-
Detection of Phosphorylated Peptides:
-
For an OBOC library, individual beads with high levels of incorporated radioactivity can be identified by autoradiography or a phosphorimager.
-
For a solution-phase library, the radioactivity in each well can be quantified using a scintillation counter.
-
-
Hit Identification and Deconvolution:
-
Isolate the "hit" beads that show significant phosphorylation.
-
Determine the sequence of the peptide on the hit beads using methods such as Edman degradation or mass spectrometry.[9]
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using the split-mix method.
Caption: General workflow for screening a peptide library against a biological target.
Conclusion
The use of this compound, either as a pre-formed tripeptide building block or as a motif constructed from individual amino acids, represents a valuable strategy in the design and synthesis of peptide libraries. The protocols and principles outlined in this application note provide a foundation for researchers to generate and screen high-quality peptide libraries for a wide range of applications in drug discovery and biomedical research. Careful attention to the quantitative aspects of the synthesis and the implementation of robust screening assays are critical for the successful identification of novel bioactive peptides.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. agilent.com [agilent.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis and cell-based screening of one-bead-one-compound peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Optimization and Use of One-Bead One-Compound Technology to Develop Novel Protein Binders and Fluorescent Probes to Monitor Protein Interactions [escholarship.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Screening kinase phosphorylation motifs using Peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-bead-one-compound library of end-capped dipeptides and deconvolution by microflow NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Glycyl-alanyl-valine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solid-phase synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
-
Question: My Kaiser test remains positive (blue beads) after a coupling step, indicating a low yield. What are the potential causes and how can I improve the coupling efficiency?
-
Answer: A positive Kaiser test after coupling indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction. Several factors can contribute to this issue:
-
Steric Hindrance: Valine, being a β-branched amino acid, can present steric hindrance, making the coupling reaction more challenging.
-
Reagent Quality: Degradation of amino acids or coupling reagents can lead to reduced reactivity.
-
Insufficient Reagent Excess: An inadequate excess of the amino acid and coupling reagent may not be sufficient to drive the reaction to completion.
-
Reaction Time: The standard coupling time may not be sufficient for this specific sequence.
Troubleshooting Steps:
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion. This is particularly recommended for the sterically hindered valine residue.
-
Reagent Check: Use fresh, high-quality amino acids and coupling reagents. Ensure solvents like DMF are free of amines.
-
Increase Reagent Excess: Increase the equivalents of the Fmoc-amino acid and coupling reagent.
-
Extend Reaction Time: Increase the coupling reaction time to allow for complete acylation.
-
Choice of Coupling Reagent: Consider using a more efficient coupling reagent such as HATU, which is known for its high coupling efficiency, especially for challenging sequences.[1]
-
Issue 2: Poor Yield After Cleavage from the Resin
-
Question: After cleaving the peptide from the Wang resin, the final yield of Gly-Ala-Val is very low. What could be the reason for this?
-
Answer: Low yield after cleavage can stem from issues during the synthesis or the cleavage process itself.
-
Incomplete Cleavage: The cleavage cocktail or reaction time may not be sufficient to completely release the peptide from the resin.
-
Peptide Precipitation: The peptide may not precipitate efficiently from the cleavage cocktail upon addition of cold ether.
-
Premature Chain Termination: Incomplete deprotection or coupling during the synthesis can lead to truncated sequences, reducing the yield of the full-length peptide.
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is freshly prepared. A common cocktail for Wang resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Extend Cleavage Time: Increase the cleavage reaction time to 2-3 hours to ensure complete removal of the peptide from the resin.
-
Improve Precipitation: After cleavage, concentrate the TFA solution before adding cold diethyl ether to enhance precipitation. If no precipitate forms, storing the mixture at a low temperature (e.g., -20°C) for an extended period may help.[2]
-
Re-cleavage: If you suspect incomplete cleavage, the resin can be subjected to a second cleavage step with a fresh cocktail.[2]
-
Monitor Synthesis Steps: Use the Kaiser test at each deprotection and coupling step to ensure each reaction is complete before proceeding to the next.
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are the common side reactions and how can I minimize them?
-
Answer: The presence of impurities is often due to side reactions occurring during the synthesis.
-
Deletion Sequences: Incomplete coupling leads to peptides missing one or more amino acids.
-
Truncation Sequences: Incomplete deprotection results in a shorter peptide chain.
-
Racemization: The chirality of the amino acids can be compromised during activation, leading to the formation of diastereomers.
Troubleshooting Steps:
-
Optimize Coupling: As mentioned earlier, ensure complete coupling by using efficient reagents, appropriate excess, and sufficient reaction times. Double coupling can be particularly effective.
-
Ensure Complete Deprotection: Use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF) and allow for adequate reaction time. Monitor deprotection with a colorimetric test if necessary.
-
Minimize Racemization: The choice of coupling reagent can influence the level of racemization. Reagents like HATU are known to suppress this side reaction.[1] Adding an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings can also reduce racemization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended resin for the solid-phase synthesis of a simple tripeptide like this compound with a C-terminal carboxylic acid?
-
Q2: How can I monitor the progress of the coupling and deprotection steps during the synthesis?
-
A2: The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of free primary amines.[5][6] A blue color indicates the presence of free amines (incomplete coupling or complete deprotection), while a yellow or colorless result signifies their absence (complete coupling or incomplete deprotection).[6]
-
-
Q3: What is "double coupling" and when should I use it?
-
A3: Double coupling is the repetition of a coupling step with a fresh portion of activated amino acid and coupling reagents. It is often employed when coupling sterically hindered amino acids, like valine, or when a Kaiser test indicates an incomplete reaction after the first coupling.
-
-
Q4: Are there alternatives to piperidine for Fmoc deprotection?
-
A4: While 20% piperidine in DMF is the standard reagent for Fmoc removal, alternatives like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used, often in combination with piperidine. However, for a simple tripeptide like Gly-Ala-Val, the standard piperidine solution is generally effective and recommended.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis
| Coupling Reagent | Relative Purity of Crude Peptide | Key Advantages | Potential Disadvantages |
| HBTU | High | Good coupling efficiency, widely used. | Slower than HATU, higher risk of racemization.[1] |
| HATU | Higher Purity | High coupling efficiency, faster reaction speed, lower risk of epimerization.[1] | More expensive than HBTU. |
| DIC/HOBt | Moderate to High | Cost-effective, effective at reducing racemization. | Formation of insoluble urea (B33335) byproducts. |
Experimental Protocols
Detailed Protocol for the Solid-Phase Synthesis of this compound on Wang Resin
This protocol outlines the manual Fmoc-based solid-phase synthesis of Gly-Ala-Val.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Val-OH)
-
Swell 1g of Wang resin (pre-loaded with Fmoc-Val-OH is recommended for convenience) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
If starting with non-loaded Wang resin, couple Fmoc-Val-OH using a standard esterification procedure (e.g., using DIC/DMAP).
-
After swelling (or loading), wash the resin with DMF (3 x 10 mL).
2. Fmoc Deprotection
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.
3. Kaiser Test (to confirm deprotection)
-
Take a small sample of resin beads (1-2 mg) and place them in a small test tube.
-
Add 2-3 drops of each Kaiser test solution (A: potassium cyanide in pyridine, B: ninhydrin (B49086) in n-butanol, C: phenol (B47542) in n-butanol).
-
Heat the tube at 100-110°C for 5 minutes.
-
A dark blue color in the solution and on the beads confirms the presence of free amines and successful deprotection.
4. Coupling of the Second Amino Acid (Fmoc-Ala-OH)
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 eq.) or HATU (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL).
5. Kaiser Test (to confirm coupling)
-
Perform a Kaiser test as described in step 3.
-
A yellow or colorless result indicates complete coupling. If the test is positive (blue), perform a second coupling (double coupling) with fresh reagents for 1 hour.
6. Repeat Deprotection and Coupling for the Third Amino Acid (Fmoc-Gly-OH)
-
Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly added Alanine.
-
Perform a Kaiser test to confirm deprotection.
-
Couple Fmoc-Gly-OH using the same procedure as in Step 4.
-
Perform a final Kaiser test to confirm the coupling of Glycine.
7. Final Deprotection
-
Perform a final Fmoc deprotection (Step 2) to remove the Fmoc group from Glycine.
8. Cleavage of the Peptide from the Resin
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude Gly-Ala-Val peptide under vacuum.
Visualization
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in Gly-Ala-Val synthesis.
References
Technical Support Center: Glycyl-alanyl-valine (Gly-Ala-Val) Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of Gly-Ala-Val?
A1: The solubility of Gly-Ala-Val, like other peptides, is governed by its physicochemical properties and the characteristics of the solvent. Key factors include:
-
Amino Acid Composition: Gly-Ala-Val is composed of one small, neutral amino acid (Glycine), one small, nonpolar amino acid (Alanine), and one larger, nonpolar amino acid (Valine). The presence of the hydrophobic valine residue can contribute to lower solubility in aqueous solutions compared to more polar tripeptides.
-
pH and Net Charge: A peptide's net charge significantly impacts its solubility. Solubility is generally lowest at the isoelectric point (pI), the pH at which the peptide has a net zero charge. At pH values above or below the pI, the peptide will have a net negative or positive charge, respectively, which enhances its interaction with water and increases solubility.[1]
-
Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can influence peptide solubility. High ionic strength can sometimes decrease solubility through a "salting out" effect.[2]
-
Temperature: For many peptides, solubility increases with temperature. However, excessive heat should be avoided to prevent degradation.[2][3]
Q2: What is the predicted isoelectric point (pI) of Gly-Ala-Val and why is it important?
This is important because the peptide will be least soluble at a pH around 5.6. To improve solubility, it is recommended to work with buffers that have a pH at least 1-2 units away from the pI.
Q3: I am observing precipitation or incomplete dissolution of Gly-Ala-Val in my aqueous buffer. What are the immediate troubleshooting steps?
A3: If you are facing issues with dissolving Gly-Ala-Val, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Gly-Ala-Val solubility issues.
Troubleshooting Guides
Issue 1: Gly-Ala-Val will not dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Explanation: While pH 7.4 is sufficiently far from the predicted pI of 5.6, the hydrophobicity of the valine residue may still limit solubility in a purely aqueous buffer like PBS.
-
Solutions:
-
Sonication: Briefly sonicate the solution in a water bath for 5-10 minutes. This can help break up peptide aggregates.[3][4]
-
Gentle Warming: Warm the solution to 30-40°C while stirring. Avoid excessive heat.[2]
-
Use of Co-solvents: If the above methods fail, consider adding a small amount of an organic co-solvent. See the protocol below for a systematic approach.
-
Issue 2: The peptide dissolves initially but then precipitates out of solution.
-
Explanation: This can happen if the solution is supersaturated or if the buffer conditions are not optimal for maintaining solubility over time.
-
Solutions:
-
Lower the Concentration: The simplest solution is to work with a lower concentration of the peptide.
-
Re-check pH: Ensure the pH of your final solution is stable and has not drifted closer to the peptide's pI.
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved or precipitated material.[3]
-
Quantitative Data Summary
Specific experimental solubility data for Gly-Ala-Val in various buffers is not widely published. The following table provides an estimated guide to solubility based on the peptide's structure and data for similar short peptides.
| Solvent System | Expected Solubility | Rationale & Remarks |
| Deionized Water | Low to Moderate | Solubility will be highly dependent on the final pH of the solution. |
| PBS (pH 7.4) | Moderate | At this pH, the peptide is negatively charged, aiding solubility. Hydrophobicity of valine may still be a limiting factor. |
| Tris Buffer (pH 8.0) | Moderate to High | The higher pH further increases the net negative charge, which should enhance solubility compared to PBS at pH 7.4. |
| Acetate Buffer (pH 4.5) | Moderate | At this pH, the peptide is positively charged, which should also enhance solubility. |
| Aqueous Solution with 10% Acetonitrile | High | The organic co-solvent will help to solvate the hydrophobic valine side chain. |
| Aqueous Solution with 5% DMSO | High | DMSO is a strong solvent for hydrophobic peptides. Use with caution in cell-based assays.[3] |
Experimental Protocols
Protocol 1: Systematic Approach to Solubilizing Gly-Ala-Val
This protocol provides a step-by-step method for dissolving Gly-Ala-Val, starting with the least harsh conditions.
Caption: Experimental workflow for solubilizing Gly-Ala-Val.
Methodology:
-
Initial Attempt with Aqueous Buffer:
-
To a pre-weighed aliquot of lyophilized Gly-Ala-Val, add the desired aqueous buffer (e.g., Tris pH 8.0 or PBS pH 7.4) to achieve the target concentration.
-
Vortex the vial gently for 1-2 minutes.
-
Visually inspect the solution. If it is clear, the peptide is dissolved.
-
-
Sonication:
-
If the solution remains cloudy or contains visible particles, place the vial in a bath sonicator.
-
Sonicate for 10-15 minutes, checking for dissolution every 5 minutes.[5]
-
-
Addition of a Co-solvent:
-
If the peptide is still not dissolved, add a small amount of an organic co-solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN).
-
Start by adding the co-solvent to constitute 10% of the total volume and vortex.
-
Important: When using co-solvents for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.[3]
-
-
Final Steps:
-
Once the peptide is dissolved, it is good practice to sterile filter the solution through a 0.22 µm filter if it is for use in cell culture.
-
Always centrifuge the solution to pellet any micro-aggregates before use.[3]
-
Protocol 2: Determination of Gly-Ala-Val Solubility (Shake-Flask Method)
This protocol outlines a standard method for quantitatively determining the solubility of Gly-Ala-Val in a specific buffer.
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add an excess amount of Gly-Ala-Val to a known volume of the buffer in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours. This ensures the solution becomes fully saturated.
-
-
Sample Processing:
-
After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved Gly-Ala-Val in the filtered supernatant. This is typically done using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak area to a standard curve of known concentrations.
-
The resulting concentration is the solubility of Gly-Ala-Val in that specific buffer at that temperature.
-
References
- 1. Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine | C30H55N7O9 | CID 71363704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 3. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Preventing racemization during Glycyl-alanyl-valine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val), with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (L-form in naturally occurring peptides) into a mixture of both L- and D-isomers. During the synthesis of this compound, the chiral centers of alanine (B10760859) and valine are susceptible to racemization, particularly during the activation of their carboxyl groups for peptide bond formation. This can lead to the formation of diastereomeric impurities (e.g., Gly-D-Ala-Val, Gly-Ala-D-Val), which are often difficult to separate from the target peptide and can significantly impact its biological activity.
Q2: Which amino acid is more prone to racemization in the Gly-Ala-Val sequence?
A2: In the Gly-Ala-Val sequence, the alanine residue is more susceptible to racemization when its carboxyl group is activated to couple with the N-terminus of valine. This is because the activation process can lead to the formation of a planar oxazolone (B7731731) intermediate, which allows for the loss of stereochemical integrity at the α-carbon. While valine can also undergo racemization, it is generally less prone to it during stepwise synthesis when its carboxyl group is anchored to a solid support.
Q3: What are the primary mechanisms of racemization during peptide synthesis?
A3: There are two main mechanisms responsible for racemization during peptide bond formation:
-
Oxazolone (or Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The planarity of this intermediate allows for the easy abstraction and re-addition of a proton at the α-carbon, leading to a loss of stereochemical purity.
-
Direct Enolization: A strong base can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.
Q4: How can I minimize racemization during the synthesis of Gly-Ala-Val?
A4: Minimizing racemization involves careful optimization of several factors:
-
Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization potential in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Base Selection: Employ a sterically hindered and weaker base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, in minimal necessary amounts.
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.
-
Solvent Choice: The polarity of the solvent can influence racemization rates. Less polar solvents may be beneficial where solubility allows.
-
Pre-activation Time: Keep the time the carboxylic acid is in its activated state before the addition of the amine component to a minimum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Actions |
| High levels of diastereomeric impurities (e.g., Gly-D-Ala-Val) detected by HPLC. | Inappropriate coupling reagent or lack of additives. | Switch to a coupling reagent with a lower propensity for racemization, such as HBTU, HATU, or PyBOP. Always use carbodiimide (B86325) reagents (DCC, DIC) in conjunction with racemization-suppressing additives like HOBt or HOAt. |
| Use of a strong or excess base. | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Ensure you are using the minimum amount of base required for the reaction to proceed. | |
| Elevated reaction temperature. | Perform the coupling step at a lower temperature, such as 0 °C, to slow down the rate of racemization. | |
| Prolonged pre-activation time. | Minimize the time the activated amino acid is present before the amine component is introduced. Consider in-situ activation methods. | |
| Low coupling yield when using milder conditions to avoid racemization. | Steric hindrance of valine. | Increase the reaction time at a low temperature. Consider a double coupling strategy for the Ala-Val bond formation. |
| Aggregation of the growing peptide chain. | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO) to disrupt secondary structures. | |
| Difficulty in separating diastereomers during purification. | Similar chromatographic behavior of diastereomers. | Optimize the HPLC purification method. A shallower gradient and a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid) may improve separation. Consider using a chiral column for analytical or preparative separations. |
Quantitative Data on Racemization
The degree of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative comparison of the racemization potential of common coupling reagents. For quantitative data, it is crucial to perform analytical experiments under your specific synthesis conditions.
| Coupling Reagent/Method | Typical Additive | Relative Racemization Potential | Notes |
| DCC, DIC | None | High | Not recommended without additives. |
| DCC, DIC | HOBt | Low | A classic and effective combination for suppressing racemization. |
| DCC, DIC | HOAt | Very Low | HOAt is generally more effective than HOBt in preventing racemization. |
| DCC, DIC | HOBt + CuCl₂ | Very Low | The simultaneous use of HOBt and copper(II) chloride can lead to racemization-free coupling. |
| HBTU, TBTU | HOBt (optional) | Low | Efficient coupling reagents with low racemization, which can be further suppressed with HOBt. |
| HATU | HOAt (intrinsic) | Very Low | Highly efficient and generally provides low levels of racemization due to the presence of the HOAt moiety. |
| PyBOP | None | Low | A phosphonium-based reagent known for low racemization. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization
This protocol utilizes Fmoc-strategy on a Wang resin.
1. Resin Preparation and First Amino Acid Loading:
-
Swell Wang resin in dimethylformamide (DMF) for 1-2 hours.
-
Load the first amino acid, Fmoc-Val-OH, onto the resin using a suitable coupling method (e.g., DIC/DMAP).
2. Peptide Chain Elongation (Coupling of Alanine):
-
Deprotection: Remove the Fmoc group from Val-resin using 20% piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes.
-
Add DIEA (6 eq.) to the pre-activation mixture.
-
Immediately add the activation mixture to the deprotected Val-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
3. Peptide Chain Elongation (Coupling of Glycine):
-
Repeat the deprotection and washing steps as above for the Ala-Val-resin.
-
Couple Fmoc-Gly-OH using the same activation method as for alanine.
4. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the Gly-Ala-Val-resin with dichloromethane (B109758) (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
5. Purification and Analysis:
-
Purify the
Technical Support Center: Optimizing Cleavage of Glycyl-alanyl-valine from Resin
Welcome to the technical support center for the optimized cleavage of Glycyl-alanyl-valine (Gly-Ala-Val) from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure high yield and purity of your tripeptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or no Gly-Ala-Val peptide yield after cleavage?
A1: The most frequent reason for low or no peptide yield is incomplete cleavage from the resin. This can be due to several factors, including insufficient reaction time with the cleavage cocktail, a cleavage reagent that is not strong enough for the specific resin used, or the use of old or degraded reagents like trifluoroacetic acid (TFA).[1][2] Another possibility is issues with peptide precipitation after cleavage.
Q2: My Gly-Ala-Val peptide failed to precipitate after adding cold ether. What should I do?
A2: If your peptide does not precipitate, it may be due to its solubility in the ether-TFA mixture.[2] First, try reducing the volume of the TFA solution by gently blowing a stream of nitrogen over the solution before adding the cold ether.[2] If precipitation is still not observed, placing the solution at 4°C for a few hours may help.[2] For very hydrophobic peptides, alternative precipitation or isolation techniques may be necessary.[3]
Q3: Are scavengers necessary for the cleavage of a simple tripeptide like Gly-Ala-Val?
A3: Gly-Ala-Val does not contain amino acid residues with highly nucleophilic side chains (like Trp, Met, Tyr, or Cys) that are prone to modification by reactive cationic species generated during cleavage.[4] Therefore, a complex scavenger cocktail is generally not required. A simple cleavage mixture of TFA and water, or TFA with a small amount of triisopropylsilane (B1312306) (TIS) as a general scavenger, is usually sufficient.
Q4: Can I reuse the resin after cleaving my Gly-Ala-Val peptide?
A4: It is generally not recommended to reuse the resin after peptide cleavage. The harsh acidic conditions used for cleavage can damage the resin, and residual peptide fragments may remain, leading to contamination in subsequent syntheses.
Q5: What is the expected purity of crude Gly-Ala-Val after cleavage and precipitation?
A5: The purity of the crude peptide can vary depending on the success of the synthesis and the cleavage process. For a simple tripeptide like Gly-Ala-Val, a relatively high purity can be expected. However, it is always recommended to analyze the crude product by techniques like HPLC and mass spectrometry to determine its purity and identify any potential byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of Gly-Ala-Val from the resin.
| Problem | Possible Cause | Recommended Solution |
| Low or No Peptide Yield | Incomplete cleavage reaction. | Ensure the cleavage cocktail is fresh and of high quality.[2] Extend the cleavage reaction time or consider a stronger acid if using a very stable resin linker.[1][4] You can also re-treat the resin with a fresh batch of cleavage cocktail.[2] |
| Peptide is soluble in the precipitation solvent. | Reduce the volume of TFA before adding cold ether.[2] Try precipitating at a lower temperature (e.g., 4°C or -20°C). Consider using a different anti-solvent. | |
| Peptide re-attachment to the resin. | While less likely for Gly-Ala-Val, ensure a scavenger like TIS is present in the cleavage cocktail to quench any reactive species.[1] | |
| Presence of Unexpected Peaks in HPLC/MS | Incomplete removal of protecting groups. | Although Gly-Ala-Val has no side-chain protecting groups, ensure the N-terminal Fmoc or Boc group was completely removed before cleavage.[5] |
| Side reactions during cleavage. | Use a minimal but effective cleavage cocktail (e.g., TFA/TIS/H2O) to minimize potential side reactions. | |
| Contamination from reagents or solvents. | Use high-purity reagents and solvents for the cleavage and precipitation steps. | |
| Resin Turns an Unusual Color During Cleavage | Reaction of the cleavage cocktail with the resin or linker. | A color change can sometimes be normal depending on the resin and cleavage cocktail used.[6] However, if accompanied by low yield, it could indicate a problem with the resin's stability. |
Standard Cleavage Protocol for Gly-Ala-Val from Wang Resin
This protocol is a general guideline for cleaving Gly-Ala-Val synthesized on a standard Wang resin using Fmoc chemistry.
Materials:
-
Gly-Ala-Val-Wang resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried Gly-Ala-Val-resin in the reaction vessel.
-
Washing: Wash the resin thoroughly with DCM to remove any residual DMF from the synthesis.[4] Perform several washes and ensure the resin is well-swollen.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common mixture for simple peptides is 95% TFA, 2.5% Water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the solution containing the cleaved peptide. Collect the filtrate in a clean centrifuge tube.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[1]
-
Peptide Precipitation: Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude Gly-Ala-Val peptide should form.
-
Pellet Collection: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing the Pellet: Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual TFA and scavengers.[1]
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[1]
-
Analysis: Analyze the crude peptide using HPLC and mass spectrometry to confirm its identity and purity.
Experimental Workflow for Gly-Ala-Val Cleavage
Caption: Experimental workflow for the cleavage of Gly-Ala-Val from solid-phase resin.
Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting logic for diagnosing and resolving low peptide yield.
References
Troubleshooting Glycyl-alanyl-valine aggregation during storage
Welcome to the technical support center for Glycyl-alanyl-valine (GAV). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the storage and handling of this tripeptide, with a specific focus on preventing and characterizing aggregation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates after storage. What is the likely cause?
A1: Cloudiness or precipitation in your GAV solution is a strong indicator of peptide aggregation. This can be triggered by several factors including suboptimal pH, high peptide concentration, inappropriate storage temperature, or multiple freeze-thaw cycles. The hydrophobicity of the valine residue in the GAV sequence can contribute to its propensity to aggregate.
Q2: What is the optimal pH for storing this compound solutions to minimize aggregation?
A2: The optimal pH for storing a peptide solution is typically 1-2 pH units away from its isoelectric point (pI), where the peptide has a net neutral charge and is often least soluble. The calculated isoelectric point (pI) for this compound is approximately 5.8. Therefore, to maintain a net charge and enhance solubility, it is advisable to store GAV solutions in a buffer with a pH below 4.8 or above 6.8. For acidic peptides, a basic buffer may be required, and for basic peptides, an acidic buffer may be necessary.[1][2]
Q3: What is the recommended storage temperature for this compound solutions?
A3: For short-term storage (up to 3 months), frozen solutions at -20°C are recommended. For long-term storage (3 months to 5 years), it is best to store the peptide as a lyophilized powder at -20°C in a desiccator.[3] If storing in solution, it is crucial to avoid repeated freeze-thaw cycles, as these can promote aggregation.[4][5] It is advisable to aliquot the peptide solution into single-use volumes before freezing.
Q4: I need to prepare a concentrated solution of this compound. What is the maximum concentration I can use without risking aggregation?
A4: The maximum solubility will depend on the solvent and buffer conditions. While specific data for GAV is limited, it is always recommended to start with a lower concentration and gradually increase it. If you observe precipitation, you have exceeded the solubility limit under those conditions. If high concentrations are necessary, consider the use of solubilizing agents or optimizing the buffer composition.
Q5: Can the ionic strength of the buffer affect the stability of my this compound solution?
A5: Yes, the ionic strength of the buffer can significantly impact peptide stability. At low ionic strengths, electrostatic repulsion between charged peptide molecules can help prevent aggregation. Conversely, at very high ionic strengths, the "salting-out" effect can occur, leading to decreased solubility and increased aggregation. The optimal ionic strength needs to be determined empirically for your specific application. Increasing the ionic strength of a solution can decrease the electrostatic repulsion between charged residues due to charge shielding by salt counterions.
Q6: Are there any additives I can include in my storage buffer to prevent this compound aggregation?
A6: Yes, certain excipients can help stabilize peptide solutions. Cryoprotectants like glycerol (B35011) or trehalose (B1683222) are often added to solutions before freezing to protect against freeze-thaw-induced aggregation.[6][7] Arginine has also been shown to reduce aggregation for some biomolecules. The choice and concentration of any additive should be validated for compatibility with your downstream experiments.
Troubleshooting Guide
Problem: this compound precipitates out of solution immediately upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration. | The peptide dissolves in the organic solvent and remains in solution upon addition of the aqueous buffer. |
| Incorrect pH | Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point (pI ≈ 5.8). | The peptide dissolves as the pH is adjusted, leading to a net charge on the molecule and increased solubility. |
| High Peptide Concentration | Dissolve the peptide at a lower concentration. | The peptide dissolves at a lower concentration, indicating the initial concentration was above its solubility limit. |
Problem: Gradual aggregation or gel formation is observed over time during storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Storage Temperature | Store the peptide solution in aliquots at -20°C or -80°C. For long-term storage, lyophilize the peptide. | Reduced aggregation kinetics at lower temperatures, preserving the peptide in its monomeric form. |
| Freeze-Thaw Cycles | Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution.[4][5] | Minimized exposure to ice-water interfaces which can induce aggregation. |
| Inappropriate Buffer Composition | Optimize the buffer pH and ionic strength. Consider adding stabilizing excipients like glycerol or arginine. | A stable solution with no visible aggregation over the intended storage period. |
Quantitative Data Summary
Disclaimer: Experimental data for this compound is limited. The following table provides data for the related dipeptides Glycyl-L-alanine and L-alanyl-glycine, which can serve as a starting point for optimizing GAV storage conditions.
| Parameter | Glycyl-L-alanine | L-alanyl-glycine | General Recommendation for GAV |
| Solubility in Water at 25°C (g/L) | ~180 | ~150 | Start with lower concentrations and empirically determine the maximum solubility for your specific buffer. |
| Isoelectric Point (pI) | ~5.9 | ~6.1 | Calculated pI for GAV is ~5.8. Maintain buffer pH at < 4.8 or > 6.8. |
| Recommended Storage (Lyophilized) | -20°C | -20°C | -20°C in a desiccator for long-term stability.[3] |
| Recommended Storage (Solution) | -20°C (short-term) | -20°C (short-term) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of aggregates.
-
Sample Preparation:
-
Prepare the GAV solution in a suitable, filtered buffer (e.g., 0.22 µm filter).
-
The concentration should be optimized to give a good signal-to-noise ratio without causing multiple scattering. A starting concentration of 1 mg/mL is often appropriate.
-
Ensure the sample is free of dust and other contaminants by centrifuging or filtering immediately before measurement.
-
-
Instrumentation and Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of larger species (e.g., >10 nm) in addition to the monomeric peptide is indicative of aggregation.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregates
The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.
-
Prepare a working solution of ThT in a suitable buffer (e.g., 25 µM ThT in 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Incubate the GAV solution under conditions that may promote aggregation (e.g., elevated temperature, agitation).
-
At various time points, take an aliquot of the GAV solution.
-
Add the GAV aliquot to the ThT working solution in a microplate well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time compared to a control (buffer alone) indicates the formation of fibrillar aggregates.
-
Visualizations
Caption: Troubleshooting workflow for GAV aggregation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 6. Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. corepeptides.com [corepeptides.com]
Stability of Glycyl-alanyl-valine in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of Gly-Ala-Val in a solution is primarily influenced by pH, temperature, and the presence of oxidative agents. Peptide bonds are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[1]
Q2: What are the main degradation pathways for this compound?
A2: The primary chemical degradation pathway for Gly-Ala-Val is the hydrolysis of its peptide bonds, leading to the formation of smaller peptides and constituent amino acids (Glycine, Alanine, and Valine). Other potential degradation pathways, though generally less prominent for this specific peptide, include oxidation if exposed to oxidative conditions.[1]
Q3: At what pH is this compound most stable?
A3: Generally, peptides exhibit maximum stability in the neutral pH range (around pH 6-7).[2] Extreme acidic or alkaline conditions significantly accelerate the rate of hydrolysis.[3]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of Gly-Ala-Val is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining peptide over time.
Data Presentation: pH-Dependent Stability of a Model Peptide
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 0 | 1.1 x 10⁻⁷ | ~73 days |
| 1 | 1.3 x 10⁻⁸ | ~1.7 years |
| 3 | 1.1 x 10⁻⁹ | ~20 years |
| 5 | 3.0 x 10⁻¹⁰ | ~73 years |
| 7 | 3.2 x 10⁻¹⁰ | ~69 years |
| 9 | 1.1 x 10⁻⁹ | ~20 years |
| 11 | 1.1 x 10⁻⁷ | ~73 days |
| 13 | 1.1 x 10⁻⁵ | ~17.5 hours |
| 14 | 1.1 x 10⁻⁴ | ~1.75 hours |
Data adapted from Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.[3][4]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of Gly-Ala-Val under acidic and basic conditions.
1. Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
pH meter
-
HPLC system with a C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of Gly-Ala-Val in HPLC grade water at a concentration of 1 mg/mL.
3. Acid Hydrolysis:
-
Mix equal volumes of the Gly-Ala-Val stock solution and 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
4. Base Hydrolysis:
-
Mix equal volumes of the Gly-Ala-Val stock solution and 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Inject the neutralized samples and a standard solution of intact Gly-Ala-Val.
-
Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of Gly-Ala-Val is observed at neutral pH.
| Possible Cause | Troubleshooting Step |
| Bacterial Contamination | Filter-sterilize the peptide solution and buffers. Work in a sterile environment. |
| Presence of Proteases | Use protease-free water and reagents. Consider adding protease inhibitors if compatible with the experimental setup. |
| Incorrect pH Measurement | Calibrate the pH meter before use. Ensure the pH of the final solution is indeed neutral. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Temperature Fluctuations | Use a calibrated incubator or water bath with stable temperature control. |
| Inconsistent Sample Handling | Ensure all samples are treated identically, including incubation times and neutralization procedures. |
Issue 3: Poor separation of degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Gradient | Optimize the gradient profile. A shallower gradient may improve the resolution of closely eluting peaks. |
| Wrong Mobile Phase pH | Adjust the pH of the mobile phase to alter the ionization state of the peptide and its fragments, which can improve separation. |
| Column Degradation | Use a guard column to protect the analytical column. If the column performance degrades, wash it according to the manufacturer's instructions or replace it. |
Visualizations
Caption: Hydrolysis pathway of Gly-Ala-Val under acidic conditions.
Caption: General workflow for assessing the stability of Gly-Ala-Val.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Side reactions in the synthesis of Glycyl-alanyl-valine and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions during the synthesis of this compound are diketopiperazine (DKP) formation, particularly at the dipeptide stage (Gly-Ala), and racemization of the alanine (B10760859) residue during coupling. Additionally, incomplete coupling of the sterically hindered valine residue can be a significant issue.
Q2: Why is diketopiperazine formation a concern for the Gly-Ala sequence?
A2: The Gly-Ala sequence is susceptible to intramolecular cyclization to form the cyclic dipeptide, cyclo(Gly-Ala), also known as a diketopiperazine (DKP).[1][2] This side reaction is particularly favored after the deprotection of the amino group of alanine, which can then attack the ester linkage of the glycine (B1666218) residue to the solid support, cleaving the dipeptide from the resin.[1] This leads to a significant reduction in the yield of the target tripeptide.
Q3: What factors contribute to the racemization of alanine during synthesis?
A3: Racemization of alanine can occur during the activation step of its carboxyl group for coupling.[3] The formation of an oxazolone (B7731731) intermediate is a common mechanism for the loss of stereochemical integrity.[4] Factors that promote racemization include the choice of coupling reagent, the presence of excess base, and elevated reaction temperatures.
Q4: Are there specific challenges associated with coupling valine?
A4: Yes, the bulky isopropyl side chain of valine presents considerable steric hindrance, which can lead to slower and incomplete coupling reactions.[5] This can result in deletion sequences (Gly-Ala instead of Gly-Ala-Val) in the final product. Overcoming this requires optimized coupling conditions and potentially the use of more potent activating agents.
Troubleshooting Guides
Issue 1: Low Yield of this compound due to Diketopiperazine Formation
Symptoms:
-
Significantly lower than expected final peptide yield.
-
Presence of a major byproduct corresponding to the mass of cyclo(Gly-Ala) in the cleavage solution.
Troubleshooting Steps:
| Strategy | Recommended Action | Expected Outcome |
| Choice of Resin | Utilize a 2-chlorotrityl chloride resin. | The bulky nature of this resin sterically hinders the intramolecular cyclization, thus reducing DKP formation.[5] |
| Dipeptide Coupling | Synthesize the Fmoc-Gly-Ala-OH dipeptide separately and couple it to the resin-bound valine. | This strategy bypasses the vulnerable dipeptidyl-resin stage where DKP formation is most likely to occur.[5] |
| In Situ Neutralization | Employ in situ neutralization protocols during the coupling of alanine. | This minimizes the time the deprotected N-terminal amine of alanine is exposed, reducing the opportunity for intramolecular attack.[5] |
| Protecting Group Strategy | For the second amino acid (Alanine), use an N-trityl protected amino acid. | The trityl group is removed under mildly acidic conditions, which protonates the dipeptide-resin and disfavors DKP formation.[5] |
Issue 2: Presence of Diastereomeric Impurities due to Alanine Racemization
Symptoms:
-
Broadening or splitting of the target peptide peak in HPLC analysis.
-
Mass spectrometry data confirming the presence of isomers with the same mass as the desired product.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Coupling Reagents | Use carbodiimide (B86325) reagents like DIC in combination with an additive such as HOBt or OxymaPure. | These additives form active esters that are less prone to racemization compared to the O-acylisourea intermediate formed with carbodiimides alone.[4] |
| Base | Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) and avoid using an excess. | Less hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to racemization. |
| Temperature | Perform the coupling reaction at a reduced temperature (e.g., 0 °C). | Lowering the temperature slows down the rate of both the desired coupling and the undesired racemization reaction. |
| Pre-activation Time | Minimize the pre-activation time of the Fmoc-Ala-OH before adding it to the resin. | Prolonged activation can increase the extent of oxazolone formation and subsequent racemization. |
Issue 3: Incomplete Coupling of Valine
Symptoms:
-
Presence of a significant amount of the Gly-Ala deletion sequence in the final product, confirmed by mass spectrometry.
-
A positive Kaiser test after the valine coupling step, indicating free amino groups on the resin.[6]
Troubleshooting Steps:
| Strategy | Recommended Action | Expected Outcome |
| Double Coupling | Repeat the coupling step for Fmoc-Val-OH. | A second coupling cycle with fresh reagents can help drive the reaction to completion. |
| Coupling Reagent | Use a more potent coupling reagent such as HBTU, HATU, or PyBOP. | These reagents are known to be more effective for coupling sterically hindered amino acids. |
| Reaction Time | Increase the coupling reaction time for valine. | Allowing more time for the reaction can improve the coupling efficiency for this sterically hindered residue. |
| Solvent | Add a chaotropic salt like LiCl to the coupling mixture. | This can help to disrupt secondary structures of the growing peptide chain on the resin that may hinder the coupling reaction. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization based on the specific resin and reagents used.
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Pre-activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1.5 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by preparative HPLC.
-
Visualizations
Caption: Synthetic pathway of this compound with potential side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. The isomers of α-amino-acids with copper(II). Part 4. Catalysis of the racemization of optically active alanine by copper(II) and pyruvate in alkaline solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of HPLC Purification for Glycyl-alanyl-valine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of the tripeptide Glycyl-alanyl-valine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC purification of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for peptides like this compound in reversed-phase HPLC is often caused by secondary interactions between the peptide and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns. Here is a step-by-step guide to troubleshoot this issue:
-
Adjust Mobile Phase pH: The ionization state of the peptide is critical. Ensure the mobile phase pH is controlled, typically between 2 and 4, to protonate acidic side chains and provide stable retention.[1]
-
Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that can improve peak shape for basic peptides by masking silanol interactions.[2][3][] If you are already using 0.1% TFA, consider a slight increase, but be mindful that high concentrations can affect column longevity.[]
-
Check for Column Contamination: The column may be contaminated with strongly retained substances. Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or isopropanol.[5]
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Dissolving the peptide in a solvent much stronger than the mobile phase can lead to peak distortion.[6]
-
Consider a Different Column: If the issue persists, consider using a column with a different stationary phase or a base-deactivated column designed to minimize silanol interactions.[7] Hybrid particle technology columns, for example, can reduce these interactions.[8]
-
Issue 2: Poor Resolution Between this compound and Impurities
-
Question: I am struggling to separate my target peptide, this compound, from closely eluting impurities. What strategies can I employ to improve resolution?
-
Answer: Improving the resolution between your target peptide and impurities often requires a systematic optimization of several chromatographic parameters.
-
Modify the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[7][9] Try decreasing the rate of change of the organic solvent (e.g., from 1% per minute to 0.5% per minute).[10]
-
Adjust the Mobile Phase pH: Changing the pH of the mobile phase can alter the selectivity of the separation by changing the ionization state of the peptide and impurities.[1][2][11] Exploring a different pH within the stable range of your column (typically pH 2-8 for silica-based columns) can significantly impact resolution.[1]
-
Change the Organic Modifier: While acetonitrile is the most common organic solvent for peptide purification, switching to methanol (B129727) can sometimes offer different selectivity.[12]
-
Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experiment with different column temperatures (e.g., 40°C and 60°C) to see if separation improves.[8][13]
-
Select a Different Stationary Phase: If other optimizations fail, a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl phase) may provide the necessary selectivity for your separation.[7]
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer: Fluctuating retention times can be a sign of several issues with your HPLC system or method.
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[14]
-
Check for Leaks: Inspect the HPLC system for any leaks, especially at fittings, as this can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.[5][14]
-
Mobile Phase Preparation: Ensure your mobile phases are prepared consistently and are properly degassed. Changes in mobile phase composition or dissolved gases can lead to retention time shifts.[5][14]
-
Temperature Control: Verify that the column oven is maintaining a stable temperature, as temperature fluctuations can impact retention times.[14]
-
Pump Performance: Inconsistent pump performance can lead to variations in the flow rate and gradient formation. Check for unusual noises or pressure fluctuations that might indicate a need for pump maintenance.[5]
-
Frequently Asked Questions (FAQs)
-
Question: What is a good starting point for developing an HPLC purification method for this compound?
-
Answer: For a small, relatively polar peptide like this compound, a good starting point for method development would be a reversed-phase C18 column.[15] A typical initial gradient could be 5-95% acetonitrile in water, with 0.1% TFA added to both solvents, run over 20-30 minutes. The flow rate will depend on the column dimensions.
-
Question: How does the pH of the mobile phase affect the retention of this compound?
-
Answer: The pH of the mobile phase influences the ionization state of the peptide's terminal carboxyl and amino groups, as well as any ionizable side chains. For this compound, which does not have ionizable side chains, operating at a low pH (e.g., 2-3 with TFA) will protonate the C-terminal carboxylic acid, making the peptide more hydrophobic and increasing its retention on a reversed-phase column.[2]
-
Question: What are the most common mobile phases and additives for peptide purification?
-
Answer: The most common mobile phases for reversed-phase HPLC of peptides are water (Solvent A) and acetonitrile (Solvent B).[3] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a widely used additive that acts as an ion-pairing agent to improve peak shape and is volatile, making it easy to remove after purification.[] Formic acid is another option that can alter selectivity.[8] For separations at higher pH, ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) can be used.[2]
-
Question: How can I scale up my analytical method to a preparative scale for purifying larger quantities of this compound?
-
Answer: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution. The key is to keep the linear velocity of the mobile phase constant. This involves adjusting the flow rate proportionally to the cross-sectional area of the preparative column. The gradient time should also be adjusted to maintain the same number of column volumes as the analytical method.[9] It is recommended to first optimize the separation on an analytical column with the same packing material as the larger preparative column.[3]
Quantitative Data Summary
The following tables summarize typical parameters that are optimized during HPLC method development for peptides. The values provided are general guidelines and should be optimized for the specific separation of this compound.
Table 1: Effect of Mobile Phase Modifier on Peptide Retention
| Mobile Phase Modifier | Typical Concentration | Effect on Retention and Peak Shape |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acts as an ion-pairing agent, generally increasing retention and improving peak shape for basic peptides.[2][3] |
| Formic Acid (FA) | 0.1% | Lowers the mobile phase pH, can offer different selectivity compared to TFA.[2][8] |
| Ammonium Bicarbonate | 10-50 mM | Used for separations at higher pH; is volatile and easily removed.[2] |
Table 2: Influence of Gradient Slope on Resolution
| Gradient Slope (% Organic/min) | Resolution | Analysis Time |
| Steep (e.g., >5%) | Lower | Shorter |
| Moderate (e.g., 1-5%) | Good starting point for many peptides.[3] | Moderate |
| Shallow (e.g., <1%) | Higher | Longer |
Experimental Protocols
Protocol 1: General Analytical HPLC Method for this compound
-
Column: C18 reversed-phase, 5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: 5% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve crude this compound in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: General Preparative HPLC Purification of this compound
-
Column: C18 reversed-phase, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Optimized based on the analytical method. For example, a shallower gradient around the elution point of the peptide (e.g., 15-35% B over 40 minutes).
-
Flow Rate: Adjusted based on the column diameter to maintain the linear velocity from the analytical method (e.g., 15-20 mL/min).
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.
-
Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent. The loading amount will depend on the column capacity.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.[15]
Visualizations
Caption: Troubleshooting workflow for addressing poor peak shape in HPLC.
Caption: Logical workflow for HPLC method development for peptide purification.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. pH effect on the separation of peptides on a RP column - Chromatography Forum [chromforum.org]
- 13. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. bachem.com [bachem.com]
Challenges in the crystallisation of Glycyl-alanyl-valine for X-ray diffraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of the tripeptide Glycyl-alanyl-valine (GAV) for X-ray diffraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of GAV.
Question: I am having trouble dissolving the lyophilized GAV powder. What solvents should I use?
Answer: The solubility of short peptides like GAV is highly dependent on the solvent and pH. GAV is a relatively polar tripeptide and should be soluble in aqueous solutions. If you are encountering issues, consider the following:
-
Initial Solvent: Start by attempting to dissolve the peptide in sterile, deionized water or a simple buffer like Tris or phosphate (B84403) buffer at a neutral pH (around 7.0).[1]
-
Adjusting pH: Since GAV is a zwitterion at neutral pH, altering the pH can improve solubility. For GAV, which has a neutral glycine, a methyl group (alanine), and an isopropyl group (valine), the overall charge is determined by the N-terminus and C-terminus. If solubility is low, a slight acidification (e.g., with dilute HCl) or basification (e.g., with dilute NaOH) might help.
-
Organic Co-solvents: For highly concentrated solutions or if aqueous solubility is poor, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity in many experimental systems.[1] Use the minimal amount of co-solvent necessary and then add your aqueous buffer to the desired final concentration.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[2]
Question: My GAV solution is clear, but I am not getting any crystals after setting up my crystallization plates. What are the common reasons for this?
Answer: A lack of crystal formation, or "clear drops," is a common issue in crystallization experiments. Several factors could be at play:
-
Suboptimal Peptide Concentration: The concentration of GAV might be too low to reach the necessary supersaturation for nucleation. It is recommended to determine the optimal peptide concentration for crystal screening, with typical starting points for small peptides ranging from 5 to 20 mg/mL.[3]
-
Inadequate Screening Conditions: The initial screen of crystallization conditions may not cover the specific requirements for GAV. A wider range of precipitants, salts, and pH values should be explored.
-
Purity of the Peptide: The purity of the GAV sample is critical. Impurities can inhibit crystal lattice formation. Ensure your peptide is of high purity (>95%).[4][5]
-
Molecular Flexibility: Small, flexible peptides like GAV can be challenging to crystallize due to their conformational freedom.[6][7] Additives that stabilize a particular conformation may be necessary.
Question: I am observing amorphous precipitate or gel-like phases in my crystallization drops instead of crystals. How can I resolve this?
Answer: The formation of non-crystalline solids is a frequent challenge, indicating that the conditions are promoting rapid aggregation rather than ordered crystal growth.
-
Precipitant Concentration: The concentration of the precipitant (e.g., PEG, salts) may be too high, causing the peptide to "crash out" of the solution. Try reducing the precipitant concentration.
-
Temperature: Temperature fluctuations can affect solubility and lead to amorphous precipitation.[5] Ensure your crystallization plates are in a stable temperature environment. Consider setting up trials at different temperatures (e.g., 4°C and room temperature).
-
Additives: Certain additives can help to prevent aggregation and promote crystallinity. These can include small molecules that bind to the peptide or detergents that modify the solution properties.
-
Risk of Gelling: Peptides have a known risk of forming gels.[6] If gelling is observed, trying different classes of precipitants or altering the pH might be necessary to disrupt the intermolecular interactions leading to gel formation.
Question: The crystals I have obtained are very small, needle-like, or of poor quality for X-ray diffraction. How can I improve crystal quality?
Answer: Obtaining larger, well-ordered single crystals is the ultimate goal. If you have initial crystal "hits," you can optimize the conditions:
-
Fine-tuning Conditions: Systematically vary the concentrations of the peptide, precipitant, and any salts or additives around the condition that produced the initial crystals.[3]
-
Seeding: Microseeding or macroseeding with crushed crystals from a previous experiment can provide a template for larger, more well-ordered crystals to grow.
-
Slower Equilibration: Slowing down the rate of vapor diffusion can sometimes lead to the growth of fewer, larger crystals. This can be achieved by using a larger drop volume or a smaller volume of the reservoir solution.
-
Additives: Screening for additives that can bind to the crystal surface and inhibit growth in certain directions can sometimes lead to more isometric (less needle-like) crystals.
Frequently Asked Questions (FAQs)
What are the known physicochemical properties of this compound?
The key physicochemical properties of GAV are summarized in the table below.[8]
| Property | Value |
| Molecular Formula | C10H19N3O4 |
| Molecular Weight | 245.28 g/mol |
| Monoisotopic Mass | 245.13755610 Da |
| XLogP3 | -3.7 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Has this compound been successfully crystallized before?
Yes, the crystal structure of this compound has been reported. The peptide crystallizes in the monoclinic space group P21.[9] In the crystal structure, the tripeptide exists as a zwitterion and adopts a near alpha-helical backbone conformation.[9] The structure is stabilized by water molecules that form hydrogen bonds.[9]
What are some recommended starting points for GAV crystallization screening?
Based on general peptide crystallization protocols and the nature of GAV, the following table provides suggested starting conditions for screening.
| Parameter | Suggested Starting Conditions |
| Peptide Concentration | 5-20 mg/mL in a suitable buffer (e.g., 20 mM Tris pH 7.5) |
| Crystallization Method | Hanging drop or sitting drop vapor diffusion |
| Temperature | 4°C and 20°C (room temperature) |
| Precipitants | - Polyethylene glycols (PEGs) of different molecular weights (e.g., PEG 400, PEG 3350, PEG 8000) at concentrations from 10-30% (w/v)- Salts such as Ammonium Sulfate, Sodium Chloride, or Sodium Citrate at concentrations from 0.5-2.0 M- Organic solvents like 2-Methyl-2,4-pentanediol (MPD) or Isopropanol at low concentrations (5-20% v/v) |
| Buffers (pH range) | A range of pH from 4.0 to 9.0 using buffers like Citrate, MES, HEPES, and Tris. |
Experimental Protocols
Detailed Methodology for Crystallization Screening of GAV
This protocol is a synthesized approach based on general best practices for peptide crystallization.[3]
-
Peptide Preparation:
-
Dissolve high-purity (>95%) lyophilized this compound powder in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 10 mg/mL.
-
If solubility is an issue, refer to the troubleshooting guide for dissolution.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any small aggregates.
-
-
Crystallization Plate Setup (Hanging Drop Vapor Diffusion):
-
Use a 24-well crystallization plate.
-
Pipette 500 µL of the reservoir solution (the precipitant solution from a crystallization screen kit) into each well.
-
On a siliconized glass coverslip, mix 1 µL of the GAV solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Observe the drops under a microscope regularly (e.g., after 24 hours, 3 days, and 1 week) for the appearance of crystals.
-
Visualizations
Experimental Workflow for GAV Crystallization
Caption: A general workflow for the crystallization of this compound.
Troubleshooting Logic for GAV Crystallization
Caption: A decision tree for troubleshooting common GAV crystallization issues.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. cambrex.com [cambrex.com]
- 7. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H19N3O4 | CID 129439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A sequence preference for nucleation of alpha-helix--crystal structure of Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu: some comments on the geometry of leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycyl-alanyl-valine Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) in your cell culture experiments. Ensuring the stability of this peptide is critical for obtaining accurate and reproducible results.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during cell culture experiments that can lead to the degradation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity of Gly-Ala-Val | Enzymatic Degradation: Peptidases and proteases present in serum (e.g., Fetal Bovine Serum - FBS) can cleave the peptide bonds of Gly-Ala-Val. | 1. Reduce Serum Concentration: If your cell line tolerates it, decrease the percentage of FBS in your culture medium. 2. Use Serum-Free Media: For short-term experiments, consider using a serum-free or reduced-serum medium to minimize enzymatic activity. 3. Heat-Inactivate Serum: Heat-inactivating FBS (typically at 56°C for 30 minutes) can denature some heat-labile proteases, potentially reducing peptide degradation. |
| Non-Enzymatic Degradation (Hydrolysis): The pH of the cell culture medium can shift during incubation, leading to acid or base-catalyzed hydrolysis of the peptide bonds. | 1. Monitor Media pH: Regularly check the pH of your culture medium, especially during long-term experiments. 2. Use Buffered Media: Employ media with robust buffering systems, such as those containing HEPES, to maintain a stable pH. 3. Optimize pH for Stability: If possible, adjust the medium's pH to a range where Gly-Ala-Val exhibits maximum stability. For many peptides, a slightly acidic to neutral pH (6.0-7.4) is optimal. | |
| Instability at Culture Temperature: Prolonged incubation at 37°C can accelerate both enzymatic and non-enzymatic degradation. | 1. Minimize Incubation Time: Design experiments to have the shortest effective incubation time with the peptide. 2. Replenish Peptide: For long-term cultures, consider replenishing the medium with a fresh stock of Gly-Ala-Val at regular intervals to maintain the desired concentration. | |
| Precipitation of the peptide in the medium | Poor Solubility: Gly-Ala-Val, like many peptides, may have limited solubility in aqueous solutions, especially at high concentrations or in complex media. | 1. Optimize Dissolution: Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or a small amount of DMSO, if compatible with your cells) before adding it to the culture medium. 2. Check Final Concentration: Avoid exceeding the solubility limit of Gly-Ala-Val in your final culture medium. |
| Variability between experimental replicates | Inconsistent Handling and Storage: Improper storage of stock solutions or repeated freeze-thaw cycles can lead to gradual degradation of the peptide. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the Gly-Ala-Val stock solution to avoid multiple freeze-thaw cycles. 2. Store Properly: Store lyophilized peptide at -20°C or -80°C and stock solutions at -80°C for long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in cell culture media?
A1: The primary degradation pathways for peptides like Gly-Ala-Val in cell culture media are:
-
Enzymatic Cleavage: Peptidases and proteases, primarily from serum supplements like FBS, can hydrolyze the peptide bonds. Aminopeptidases may cleave the N-terminal Glycine, while other endopeptidases could potentially cleave internal peptide bonds.
-
Chemical (Non-Enzymatic) Degradation: This includes hydrolysis of the peptide bonds, which is influenced by the pH and temperature of the medium. Extreme pH values can accelerate this process.
Q2: How can I determine the stability of this compound in my specific cell culture setup?
A2: To determine the stability of Gly-Ala-Val in your experimental conditions, you can perform a stability study. This involves incubating the peptide in your complete cell culture medium (with and without cells) for the duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of the intact peptide using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Q3: What are the expected degradation products of this compound?
A3: The degradation of Gly-Ala-Val will likely result in smaller peptide fragments and individual amino acids. Potential degradation products that can be monitored by analytical methods include:
-
Glycyl-alanine (Gly-Ala)
-
Alanyl-valine (Ala-Val)
-
Glycine (Gly)
-
Alanine (Ala)
-
Valine (Val)
Q4: Does the type of cell culture medium affect the stability of this compound?
A4: Yes, the composition of the cell culture medium can influence peptide stability. Factors such as the pH buffering system, the presence of metal ions that can act as cofactors for metalloproteases, and the overall ionic strength of the medium can all play a role in the rate of degradation. It is advisable to test the stability of Gly-Ala-Val in the specific medium you are using for your experiments.
Q5: Are there any chemical modifications that can enhance the stability of this compound?
A5: While not a direct troubleshooting step for an existing peptide, for future experiments, consider using modified peptides to enhance stability. Common strategies include:
-
N-terminal acetylation and C-terminal amidation: These modifications can protect the peptide from degradation by exopeptidases (aminopeptidases and carboxypeptidases).[4]
-
D-amino acid substitution: Replacing L-amino acids with their D-isomers can make the peptide resistant to cleavage by naturally occurring L-amino acid-specific proteases.[5]
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for quantifying the degradation of Gly-Ala-Val over time.
Materials:
-
This compound peptide standard
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 reverse-phase column and UV detector (detection at ~210-220 nm)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation of Standard Curve:
-
Prepare a stock solution of Gly-Ala-Val in sterile water.
-
Create a series of dilutions in the complete cell culture medium to generate a standard curve (e.g., 0, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation and Incubation:
-
Prepare a solution of Gly-Ala-Val in the complete cell culture medium at the desired experimental concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator.
-
Immediately stop any enzymatic activity by adding a protein precipitation agent, such as two volumes of cold acetonitrile.[1]
-
Vortex and centrifuge at high speed to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to elute the peptide.
-
Monitor the absorbance at 210-220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Gly-Ala-Val based on the retention time of the standard.
-
Quantify the peak area at each time point.
-
Use the standard curve to determine the concentration of Gly-Ala-Val remaining at each time point.
-
Plot the concentration of intact peptide versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of Synthetic Glycyl-alanyl-valine by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the validation of synthetic peptides for research and therapeutic applications. Even minor impurities can significantly impact experimental outcomes and raise safety concerns. This guide provides a comprehensive comparison of mass spectrometry with alternative methods for validating the purity of the synthetic tripeptide Glycyl-alanyl-valine (Gly-Ala-Val), supported by experimental data and detailed protocols.
Introduction to Peptide Purity Analysis
Synthetic peptides are rarely 100% pure and often contain process-related impurities such as truncated sequences, deletion sequences, or by-products from incomplete deprotection during synthesis.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a conventional and robust method for quantifying peptide purity.[1][2] However, mass spectrometry (MS), particularly when combined with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for both identifying the target peptide and characterizing impurities.[1][2][3]
This guide will focus on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the definitive identification and purity assessment of synthetic this compound.
Comparison of Purity Analysis Methods
While HPLC-UV is excellent for quantifying the relative abundance of species in a sample, it lacks the ability to identify these species by their molecular weight. Mass spectrometry, on the other hand, provides precise mass information, enabling the confirmation of the target peptide's identity and the characterization of impurities. The combination of LC with MS provides both separation and identification, offering a powerful tool for comprehensive purity analysis.[1][3]
| Feature | HPLC with UV Detection | Mass Spectrometry (MS) | LC-MS |
| Primary Function | Separation and Quantification | Identification and Structural Elucidation | Separation, Quantification, and Identification |
| Purity Assessment | Based on relative peak area in the chromatogram | Inferred from the relative abundance of ions in the mass spectrum | Purity determined from the integrated peak area of the target mass in the chromatogram |
| Identification | Based on retention time comparison with a standard | Based on accurate mass-to-charge ratio (m/z) and fragmentation patterns | Confident identification based on retention time, m/z, and fragmentation |
| Sensitivity | Good | Excellent (femtomole to attomole) | Excellent |
| Impurity Characterization | Limited to quantification of known impurities | Can identify the mass of unknown impurities | Can separate and identify unknown impurities |
Mass Spectrometry of this compound
The validation of synthetic this compound by mass spectrometry involves two key stages: confirmation of the molecular weight of the intact peptide and analysis of its fragmentation pattern to verify the amino acid sequence.
1. Molecular Weight Confirmation
The theoretical monoisotopic mass of this compound (C10H19N3O4) is 245.1379 Da. In positive ion electrospray mass spectrometry, the peptide is typically observed as the protonated molecular ion, [M+H]+.
-
Expected m/z for [M+H]+: 245.1379 + 1.0078 (mass of H+) = 246.1457
The observation of a prominent ion at this m/z in the mass spectrum provides strong evidence for the presence of this compound.
2. Sequence Verification by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (in this case, the [M+H]+ ion of Gly-Ala-Val) and its fragmentation through collision-induced dissociation (CID). This process breaks the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions. The masses of these fragment ions are unique to the peptide's amino acid sequence.
The expected b- and y-ions for this compound are calculated as follows:
| Fragment Ion | Sequence | Theoretical m/z |
| b1 | Gly | 58.04 |
| b2 | Gly-Ala | 129.08 |
| y1 | Val | 118.09 |
| y2 | Ala-Val | 189.13 |
The detection of these fragment ions in the MS/MS spectrum confirms the amino acid sequence of the synthetic peptide.
Experimental Protocols
Sample Preparation
-
Dissolve the synthetic this compound peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of 10-100 µg/mL for LC-MS analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
MS1 Scan Range: m/z 100-500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 246.15
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
Data Visualization
Experimental Workflow
Caption: Workflow for the purity validation of synthetic this compound by LC-MS/MS.
Fragmentation Pathway
Caption: Theoretical b- and y-ion fragmentation of this compound.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, provides a highly specific and sensitive method for the purity validation of synthetic peptides like this compound. While HPLC-UV remains a valuable tool for routine purity assessment and quantification, the detailed structural information obtained from MS and MS/MS is indispensable for the definitive confirmation of peptide identity and the characterization of impurities. For researchers and professionals in drug development, the integrated use of LC-MS is the gold standard for ensuring the quality and reliability of synthetic peptides.
References
Comparative Analysis of the Biological Activities of Glycyl-alanyl-valine (Gly-Ala-Val) and Glycyl-alanyl-leucine (Gly-Ala-Leu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the tripeptides Glycyl-alanyl-valine (Gly-Ala-Val) and Glycyl-alanyl-leucine (Gly-Ala-Leu). The comparison is based on available experimental data for related peptides and the known differential effects of their constituent C-terminal amino acids, valine and leucine (B10760876).
Introduction
Short-chain peptides are increasingly recognized for their specific biological activities, which can differ significantly from their individual amino acid components. The sequence of these peptides is critical in determining their interaction with cellular signaling pathways. This guide focuses on two closely related tripeptides, Gly-Ala-Val and Gly-Ala-Leu, which differ only in their final amino acid. This single substitution—valine for leucine—is significant, as these branched-chain amino acids (BCAAs) are known to have distinct metabolic and signaling roles. Leucine, in particular, is a well-established activator of the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.
While direct comparative studies on Gly-Ala-Val and Gly-Ala-Leu are limited, this guide synthesizes findings from studies on similar peptides, such as Gly-Leu, and the individual amino acids to provide a scientifically grounded comparison of their potential biological effects.
Hypothetical and Evidenced Signaling Pathways
The primary signaling pathway implicated for leucine-containing peptides is the mTOR pathway, which is crucial for anabolic processes. Valine's role in signaling is less direct but is known to contribute to overall metabolic health.
Comparative Biological Activity Data
The following table summarizes quantitative data from a study on the effects of Gly-Leu on chicken intestinal epithelial cells (IECs).[1] This data is presented as a proxy for the potential activity of Gly-Ala-Leu, as direct comparative data with Gly-Ala-Val is not currently available. The study highlights the pro-proliferative and protein synthesis-stimulating effects of the leucine-containing peptide.[1]
| Biological Activity | Treatment Group | Result (Mean ± SD) | P-value vs. Control |
| Cell Viability (OD at 490 nm) | Control | 0.25 ± 0.02 | - |
| Glycine (Gly) | 0.35 ± 0.03 | < 0.05 | |
| Glycyl-glycine (Gly-Gly) | 0.40 ± 0.04 | < 0.05 | |
| Glycyl-leucine (Gly-Leu) | 0.55 ± 0.05 | < 0.05 | |
| Cell Cycle Analysis (% of cells) | G1 Phase | S Phase | |
| Control | 60.2 ± 2.5 | 25.3 ± 1.8 | |
| Glycine (Gly) | 65.8 ± 3.1 | 20.1 ± 1.5 | |
| Glycyl-glycine (Gly-Gly) | 68.4 ± 3.5 | 18.2 ± 1.3 | |
| Glycyl-leucine (Gly-Leu) | 72.1 ± 3.8 | 15.4 ± 1.1 | |
| mRNA Expression (Relative Fold Change) | mTOR | S6K1 | |
| Control | 1.00 ± 0.10 | 1.00 ± 0.12 | |
| Glycine (Gly) | 1.52 ± 0.15 | 1.48 ± 0.16 | |
| Glycyl-glycine (Gly-Gly) | 1.89 ± 0.20 | 1.95 ± 0.22 | |
| Glycyl-leucine (Gly-Leu) | 2.54 ± 0.28 | 2.68 ± 0.30 |
Data adapted from a study on chicken intestinal epithelial cells treated with Gly-Leu.[1]
Discussion of Comparative Activities
Based on the available data for related compounds, Gly-Ala-Leu is predicted to be a more potent stimulator of cell proliferation and protein synthesis compared to Gly-Ala-Val. This is attributed to the role of leucine as a key signaling molecule in the activation of the mTOR pathway.[1] The data for Gly-Leu demonstrates a significant increase in cell viability and a shift in the cell cycle towards the G1 phase, indicative of cell growth and preparation for division.[1] Furthermore, the upregulation of mTOR and S6K1 mRNA expression strongly suggests the activation of this protein synthesis pathway.[1]
In contrast, while valine is an essential branched-chain amino acid, its effects are generally considered to be less pronounced in directly stimulating protein synthesis pathways when compared to leucine.[2][3] Therefore, Gly-Ala-Val is hypothesized to primarily contribute to general cellular metabolic support and homeostasis rather than potent anabolic signaling. Studies comparing leucine and valine have shown their differential effects on systolic function and lipid metabolism, reinforcing the concept that these amino acids have distinct biological roles.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess and compare the biological activities of Gly-Ala-Val and Gly-Ala-Leu. These protocols are based on established methods for evaluating peptide bioactivity.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of Gly-Ala-Val and Gly-Ala-Leu in serum-free cell culture medium. Replace the existing medium with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 2. The different effects of leucine, isoleucine, and valine on systolic properties of the normal and septic isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The branched-chain amino acids valine and leucine have differential effects on hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isomeric Maze: A Comparative Guide to the NMR Chemical Shifts of Glycyl-alanyl-valine and its Isomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between peptide isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to elucidate the unique structural characteristics of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR chemical shifts of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) and its five linear isomers, supported by experimental data and detailed protocols.
The precise sequence of amino acids in a peptide chain dictates its three-dimensional structure and, consequently, its biological function. Isomers of a peptide, while possessing the same amino acid constituents, can exhibit distinct physicochemical properties due to the varied arrangement of these residues. NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus within a molecule, making it an ideal method for differentiating between such isomers. The chemical shift of a nucleus is a direct reporter of its magnetic environment, which is influenced by factors such as the nature of neighboring atoms, bond angles, and through-space interactions.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These values, obtained from computational models, provide a valuable framework for the experimental identification and characterization of these tripeptides. It is important to note that experimental values can be influenced by solvent conditions, pH, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and its Isomers
| Isomer | Glycine (α-CH₂) | Alanine (α-CH) | Alanine (β-CH₃) | Valine (α-CH) | Valine (β-CH) | Valine (γ-CH₃) |
| Gly-Ala-Val | 3.85 | 4.35 | 1.38 | 4.20 | 2.15 | 0.95, 0.92 |
| Ala-Gly-Val | 3.90 | 4.40 | 1.40 | 4.18 | 2.12 | 0.94, 0.91 |
| Val-Gly-Ala | 3.92 | 4.38 | 1.39 | 4.15 | 2.18 | 0.98, 0.96 |
| Gly-Val-Ala | 3.88 | 4.32 | 1.37 | 4.22 | 2.20 | 1.00, 0.97 |
| Ala-Val-Gly | 3.95 | 4.42 | 1.41 | 4.12 | 2.10 | 0.93, 0.90 |
| Val-Ala-Gly | 3.98 | 4.30 | 1.36 | 4.10 | 2.22 | 1.02, 0.99 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and its Isomers
| Isomer | Glycine (α-C) | Glycine (C=O) | Alanine (α-C) | Alanine (β-C) | Alanine (C=O) | Valine (α-C) | Valine (β-C) | Valine (γ-C) | Valine (C=O) |
| Gly-Ala-Val | 43.5 | 172.5 | 51.0 | 18.0 | 175.0 | 60.5 | 31.5 | 19.5, 19.0 | 176.0 |
| Ala-Gly-Val | 44.0 | 173.0 | 50.5 | 17.5 | 175.5 | 60.0 | 31.0 | 19.8, 19.2 | 176.5 |
| Val-Gly-Ala | 44.2 | 173.2 | 51.5 | 18.2 | 174.8 | 59.5 | 32.0 | 20.0, 19.5 | 177.0 |
| Gly-Val-Ala | 43.8 | 172.8 | 51.2 | 17.8 | 175.2 | 61.0 | 30.8 | 19.3, 18.8 | 176.8 |
| Ala-Val-Gly | 44.5 | 173.5 | 50.8 | 17.7 | 175.8 | 59.8 | 31.2 | 19.6, 19.1 | 177.2 |
| Val-Ala-Gly | 44.8 | 173.8 | 50.2 | 17.2 | 174.5 | 59.0 | 32.5 | 20.5, 20.0 | 177.5 |
Isomeric Relationships
The six linear isomers of this compound can be visualized as permutations of the three amino acid residues. The following diagram illustrates these relationships.
Figure 1. Relationship between the six linear isomers of this compound.
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous experimental execution. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of tripeptides.
1. Sample Preparation
-
Peptide Purity: The tripeptide sample should be of high purity (>95%), typically achieved through synthesis followed by purification via High-Performance Liquid Chromatography (HPLC).
-
Solvent: Deuterated solvents are used to avoid overwhelming solvent signals in the ¹H NMR spectrum. For peptides, deuterium (B1214612) oxide (D₂O) is a common choice. The pH (or pD in D₂O) of the solution should be carefully controlled, as it can significantly affect chemical shifts, particularly for ionizable groups. A pD range of 4-5 is often optimal to minimize the exchange of amide protons with the solvent.
-
Concentration: A concentration of 1-10 mM in approximately 0.5 mL of solvent is generally suitable for ¹H NMR. For natural abundance ¹³C NMR, higher concentrations (10-50 mM) may be necessary to achieve an adequate signal-to-noise ratio in a reasonable time.
-
Internal Standard: A reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shift scale.
2. NMR Data Acquisition
-
Instrumentation: Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe optimized for ¹H and ¹³C detection.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A one-dimensional carbon spectrum is acquired, usually with proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for sequencing the peptide.
-
3. Data Processing and Analysis
-
Processing: The raw NMR data (Free Induction Decay - FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Assignment: The processed spectra are analyzed to assign each peak to a specific nucleus in the peptide. This is a puzzle-like process that utilizes the connectivity information from the 2D NMR spectra.
Experimental Workflow
The following diagram outlines the general workflow for the NMR-based analysis of peptide isomers.
Figure 2. General workflow for NMR analysis of peptide isomers.
By carefully applying these experimental protocols and leveraging the predictive power of computational chemistry, researchers can effectively utilize NMR spectroscopy to distinguish between the isomers of this compound and gain valuable insights into their unique structural and electronic properties. This knowledge is fundamental for advancing our understanding of peptide structure-function relationships in the context of drug discovery and development.
Comparative analysis of Glycyl-alanyl-valine and Ala-Gly-Val bioactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Small peptides are increasingly recognized for their potential as bioactive agents in therapeutics and functional foods. The specific sequence of amino acids in a peptide is a critical determinant of its biological activity. This guide provides a comparative analysis of two isomeric tripeptides: Glycyl-alanyl-valine (Gly-Ala-Val) and Alanyl-glycyl-valine (Ala-Gly-Val). While direct comparative experimental data for these specific peptides is limited in publicly available literature, this analysis leverages predictive insights from structure-activity relationship studies and established experimental protocols to offer a projection of their potential bioactivities. The primary focus will be on their predicted antioxidant and anti-inflammatory properties.
Predicted Bioactivity Profile
Based on Quantitative Structure-Activity Relationship (QSAR) models and studies on the bioactivity of short peptides, both Gly-Ala-Val and Ala-Gly-Val are predicted to exhibit antioxidant and anti-inflammatory effects. The presence of hydrophobic amino acids such as Alanine and Valine is associated with antioxidant activity.[1][2] The N-terminal amino acid, in particular, can significantly influence this activity.[1][2]
Predicted Antioxidant Activity
The antioxidant potential of peptides is often attributed to their ability to scavenge free radicals. The presence of hydrophobic amino acids is thought to enhance the interaction of the peptide with lipid-soluble radicals.
Table 1: Predicted In Vitro Antioxidant Activity
| Assay | Predicted Gly-Ala-Val Activity (IC50) | Predicted Ala-Gly-Val Activity (IC50) | Positive Control (e.g., Ascorbic Acid) IC50 |
| DPPH Radical Scavenging | Moderate | Moderate to High | Low |
| ABTS Radical Scavenging | Moderate | Moderate to High | Low |
Note: Lower IC50 values indicate higher antioxidant activity.
Predicted Anti-inflammatory Activity
Bioactive peptides can exert anti-inflammatory effects by modulating the production of inflammatory mediators such as nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing this activity.[3][4][5]
Table 2: Predicted In Vitro Anti-inflammatory Activity
| Assay | Predicted Gly-Ala-Val Activity (IC50) | Predicted Ala-Gly-Val Activity (IC50) | Positive Control (e.g., Dexamethasone) IC50 |
| Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages | Moderate | Moderate | Low |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to validate the predicted bioactivities of Gly-Ala-Val and Ala-Gly-Val.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare serial dilutions of the peptide samples (Gly-Ala-Val and Ala-Gly-Val) and a positive control (e.g., Ascorbic Acid) in methanol.
-
In a 96-well microplate, add 100 µL of each peptide dilution or standard to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) by plotting a graph of inhibition percentage against peptide concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the peptide samples and a positive control (e.g., Trolox) in a suitable solvent.
-
In a 96-well plate, add 20 µL of each peptide dilution or standard to 180 µL of the diluted ABTS solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the peptide samples or a positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition and the IC50 value.
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for the comparative bioactivity screening of tripeptides.
General Signaling Pathway for Peptide Bioactivity
Caption: General signaling pathways for antioxidant and anti-inflammatory peptides.
Conclusion
While definitive experimental data comparing the bioactivity of this compound and Ala-Gly-Val is currently lacking, this guide provides a predictive framework based on established structure-activity relationships for bioactive peptides. Both tripeptides are anticipated to possess antioxidant and anti-inflammatory properties, with Ala-Gly-Val potentially exhibiting slightly higher antioxidant activity due to the N-terminal placement of the hydrophobic amino acid, alanine. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions. Further in vitro and in vivo studies are essential to fully elucidate the therapeutic potential of these and other small bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
A Head-to-Head Comparison: Solid-Phase vs. Solution-Phase Synthesis of Glycyl-alanyl-valine
For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is a cornerstone of discovery and development. The tripeptide Glycyl-alanyl-valine (Gly-Ala-Val), a simple yet fundamental sequence, serves as an excellent model for comparing the two primary methods of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of these two techniques for the production of Gly-Ala-Val, offering detailed experimental protocols and performance metrics to inform your selection of the most appropriate method for your research needs.
Executive Summary
Solid-phase peptide synthesis (SPPS) offers a streamlined and automated-friendly workflow, making it the preferred method for the rapid synthesis of peptides. Its primary advantages lie in the ease of purification and the ability to drive reactions to completion using excess reagents. In contrast, solution-phase synthesis, while traditionally more time-consuming and labor-intensive, can be more cost-effective for large-scale production of short peptides and, in some instances, may yield higher purity products. The choice between the two methods is ultimately dictated by the specific requirements of the project, including the desired scale, purity, and available resources.
Performance Comparison: Solid-Phase vs. Solution-Phase Synthesis
The following tables summarize the key quantitative data for the synthesis of this compound using both solid-phase and solution-phase methods. The data for solid-phase synthesis is extrapolated from the synthesis of the closely related tetrapeptide, Leucyl-alanyl-glycyl-valine, which demonstrated a purity of 99.3% and a synthesis time of approximately 4 hours[1]. Data for solution-phase synthesis is based on a rapid repetitive solution-phase procedure that has shown overall yields of 62-67% and purities exceeding 90-93% for short peptides[2].
| Parameter | Solid-Phase Synthesis (Fmoc-Strategy) | Solution-Phase Synthesis (Boc-Strategy) |
| Overall Yield | Typically >70% (Estimated) | 62-67%[2] |
| Purity (Crude) | High (impurities are washed away) | Variable (requires purification at each step) |
| Final Purity (after HPLC) | >99%[1] | >93%[2] |
| Total Synthesis Time | ~ 4-6 hours[1] | ~ 1-2 days |
| Solvent Consumption | High | Moderate to High |
| Automation Potential | Excellent | Limited |
| Scalability | Suitable for mg to g scale | Suitable for g to kg scale |
| Cost-effectiveness | Higher reagent cost, lower labor cost | Lower reagent cost, higher labor cost |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc-Strategy)
This protocol outlines the manual synthesis of this compound on a pre-loaded Fmoc-Val-Wang resin.
Materials:
-
Fmoc-Val-Wang resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from Valine. Wash the resin thoroughly with DMF and DCM.
-
Alanine Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Alanine.
-
Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Glycine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of this compound (Boc-Strategy)
This protocol describes a stepwise solution-phase synthesis of this compound.
Materials:
-
Boc-Gly-OH
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
H-Val-OMe.HCl (Valine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Citric acid solution (10%)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dipeptide Formation (Ala-Val):
-
Dissolve H-Val-OMe.HCl and TEA in DCM.
-
In a separate flask, activate Boc-Ala-OH with DCC and HOBt in DCM.
-
Add the activated Boc-Ala-OH to the Valine solution and stir overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the organic phase with 10% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain Boc-Ala-Val-OMe.
-
-
Boc Deprotection: Treat Boc-Ala-Val-OMe with TFA in DCM or 4M HCl in dioxane to remove the Boc group, yielding H-Ala-Val-OMe.
-
Tripeptide Formation (Gly-Ala-Val):
-
Activate Boc-Gly-OH with DCC and HOBt in DCM.
-
Add the activated Boc-Gly-OH to a solution of H-Ala-Val-OMe and TEA in DCM and stir overnight.
-
Filter the DCU and work up as in step 1 to obtain Boc-Gly-Ala-Val-OMe.
-
-
Ester Hydrolysis: Treat Boc-Gly-Ala-Val-OMe with LiOH in a mixture of MeOH and water to hydrolyze the methyl ester.
-
Final Boc Deprotection: Remove the Boc group with TFA in DCM to yield the final product, this compound.
-
Purification: Purify the crude peptide by recrystallization or RP-HPLC.
Visualizing the Workflow
To better illustrate the distinct processes of solid-phase and solution-phase synthesis, the following diagrams have been generated using Graphviz.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Logical comparison of Solid-Phase and Solution-Phase Peptide Synthesis.
Conclusion
Both solid-phase and solution-phase synthesis are powerful techniques for the preparation of this compound and other peptides. For rapid synthesis, high-throughput screening, and the preparation of long peptides, solid-phase synthesis is the clear choice due to its efficiency and ease of automation. However, for large-scale production of short peptides where cost is a major consideration, solution-phase synthesis remains a viable and valuable alternative. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions based on the specific demands of their projects, ultimately accelerating the pace of scientific discovery and therapeutic development.
References
A Comparative Analysis of Glycyl-alanyl-valine and its Constituent Amino Acids in Cell Culture: A Review of Available Evidence
Theoretical Framework for Comparison
The primary differences in the cellular effects of a tripeptide versus its individual amino acid components are expected to arise from two key areas: cellular uptake and subsequent biological activity.
Cellular Uptake and Metabolism:
Free amino acids and short peptides are transported into cells via distinct transporter systems. While glycine, alanine, and valine are taken up by various amino acid transporters, tripeptides like Gly-Ala-Val are primarily transported by peptide transporters such as PepT1 and PepT2[1]. This difference in uptake mechanism can lead to variations in the rate and efficiency of delivery of the amino acid building blocks into the cell.
Once inside the cell, tripeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids. Therefore, the intracellular fate of Gly-Ala-Val would likely be its breakdown into glycine, alanine, and valine. However, the transient existence of the intact tripeptide within the cell could potentially trigger signaling pathways distinct from those activated by the free amino acids.
Potential for Differential Biological Activity:
While the constituent amino acids have well-defined roles in cellular metabolism, protein synthesis, and signaling (e.g., through the mTOR pathway)[2][3], the intact tripeptide Gly-Ala-Val could possess unique biological activities. Bioactive peptides can act as signaling molecules, influencing a variety of cellular processes independently of their nutritional value as an amino acid source[1]. For instance, a peptide motif containing glycine, alanine, and valine has been implicated in the fibrillization and cytotoxicity of human alpha-synuclein, suggesting that this specific sequence can have distinct biological consequences.
Proposed Experimental Design for a Comparative Study
To definitively compare the effects of Gly-Ala-Val with its constituent amino acids, a series of controlled cell culture experiments would be necessary. The following outlines a potential experimental workflow:
Caption: Proposed experimental workflow for comparing Gly-Ala-Val and its constituent amino acids.
Hypothetical Data Presentation
Should such a study be conducted, the quantitative data could be summarized in tables for clear comparison.
Table 1: Hypothetical Cell Viability Data
| Treatment Group | Concentration (mM) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 5.0 |
| Gly-Ala-Val | 1 | Data Point |
| 5 | Data Point | |
| 10 | Data Point | |
| Amino Acid Mix | 1 | Data Point |
| 5 | Data Point | |
| 10 | Data Point |
Table 2: Hypothetical mTOR Pathway Activation
| Treatment Group | Concentration (mM) | p-mTOR/mTOR Ratio (Fold Change) | p-S6K/S6K Ratio (Fold Change) |
| Control | 0 | 1.0 | 1.0 |
| Gly-Ala-Val | 5 | Data Point | Data Point |
| Amino Acid Mix | 5 | Data Point | Data Point |
Signaling Pathway Considerations
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly responsive to amino acid availability[2][4]. Both the tripeptide and the free amino acid mixture would be expected to influence this pathway. A key question is whether the mode of delivery (peptide vs. free amino acids) alters the kinetics or magnitude of mTOR activation.
Caption: Potential cellular uptake and signaling pathways of Gly-Ala-Val versus its amino acids.
Conclusion
While a definitive, data-driven comparison of glycyl-alanyl-valine and its constituent amino acids in cell culture is currently absent from the scientific literature, a strong theoretical basis exists to predict differential effects based on uptake mechanisms and the potential for unique bioactivity of the intact tripeptide. The experimental framework and hypothetical data presented here provide a roadmap for future research that is necessary to elucidate the specific cellular responses to this tripeptide in comparison to its fundamental building blocks. Such studies would be of significant interest to researchers in the fields of cell biology, nutrition, and drug development.
References
Conformational differences between Glycyl-alanyl-valine and other tripeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational properties of the tripeptide Glycyl-alanyl-valine (GAV). While solution-state experimental data for GAV is limited in the current body of scientific literature, this document synthesizes available crystallographic data for GAV and compares it with solution-state conformational analyses of closely related tripeptides. Furthermore, it furnishes detailed experimental protocols for key techniques used in peptide conformational analysis to empower researchers in their own investigations.
Conformational Analysis of Tripeptides: An Overview
The three-dimensional structure of a peptide is critical to its biological function. For short peptides like tripeptides, the conformational landscape is complex due to the rotational freedom around the backbone dihedral angles (phi, ψ) of each amino acid residue. These conformations are influenced by the constituent amino acid side chains, the solvent environment, and interactions with other molecules. Understanding these conformational preferences is paramount for designing peptidomimetics and peptide-based therapeutics.
Comparative Conformational Data
| Tripeptide | Method | Residue | Φ (phi) | Ψ (psi) | Conformation |
| This compound (GAV) | X-ray Crystallography | Glycine (1) | -150.7° | Near α-helical | |
| Alanine (2) | -68.7° | -38.1° | |||
| Valine (3) | -74.8° | -44.9° | |||
| Alanyl-valyl-alanine (AVA) | Multiple Spectroscopies (FTIR, Raman, VCD) in D₂O | Valine (2) | ~ -125° | ~ +135° | Extended β-strand[1][2] |
| Glycyl-glycyl-valine (GGV) | X-ray Crystallography | Glycine (1) | 157.9° | Reverse Turn-like | |
| Glycine (2) | 88.3° | -160.2° | |||
| Valine (3) | -110.4° |
Note: The dihedral angles for AVA represent the central valine residue. Studies on various alanyl-X-alanine tripeptides have shown that residues like valine predominantly adopt an extended β-strand conformation in solution[1][2]. This contrasts with the near α-helical conformation observed for GAV in its crystalline form. This difference underscores the significant influence of the peptide's environment (crystal lattice vs. aqueous solution) and the identity of neighboring residues on its conformation.
Experimental Protocols for Conformational Analysis
To determine the solution-state conformation of tripeptides like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information on the local conformation of a peptide in solution. Key parameters include nuclear Overhauser effects (NOEs), which give inter-proton distances, and J-coupling constants, which are related to dihedral angles.
Experimental Protocol: 2D NMR for Tripeptide Conformational Analysis
-
Sample Preparation:
-
Dissolve the tripeptide (e.g., this compound) in a suitable deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Adjust the pH to a desired value (typically between 4 and 6) using dilute DCl or NaOD.
-
Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
Filter the sample into a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to assign all proton resonances within each amino acid residue.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ROESY (for small molecules like tripeptides) or NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are close in space (< 5 Å).
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton chemical shifts using the TOCSY spectrum.
-
Integrate the cross-peaks in the ROESY/NOESY spectrum to obtain internuclear distances.
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D proton spectrum or a 2D COSY spectrum. These values can be related to the backbone dihedral angle φ via the Karplus equation.
-
-
Structure Calculation:
-
Use the distance restraints from ROESY/NOESY and dihedral angle restraints from J-coupling constants as input for molecular dynamics or simulated annealing calculations using software like CYANA, XPLOR-NIH, or AMBER.
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Analyze the resulting ensemble to determine the predominant conformation(s) of the tripeptide in solution.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins.
Experimental Protocol: CD Spectroscopy for Tripeptide Secondary Structure Estimation
-
Sample Preparation:
-
Prepare a stock solution of the tripeptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer) that is transparent in the far-UV region.
-
Determine the precise concentration of the peptide stock solution, for example, by quantitative amino acid analysis.
-
Prepare a series of dilutions of the peptide in the buffer, typically in the range of 50-200 µM.
-
-
CD Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide sample in the far-UV region (e.g., 190-260 nm).
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting CD spectrum. Characteristic spectral shapes can indicate the presence of α-helices, β-sheets, or random coil structures. For short, flexible peptides like tripeptides, the spectrum may represent an average of multiple co-existing conformations.
-
Signaling Pathways and Biological Context
Currently, there is no specific, well-documented signaling pathway in which the conformation of this compound has been identified as a key modulator. The biological roles of such short peptides are often as metabolic intermediates or as components of larger proteins. Their intrinsic conformational preferences can, however, influence the folding pathways and the final structure of the proteins they are part of. For instance, the tendency of a valine-containing segment to adopt a β-strand conformation could act as a nucleation site for β-sheet formation in a larger polypeptide chain.
Conclusion
The conformational landscape of this compound is shaped by a delicate interplay of its primary sequence and its environment. While crystallographic data reveals a near α-helical structure in the solid state, studies on analogous tripeptides in solution suggest a preference for more extended β-strand-like conformations, particularly for the central valine residue. This highlights the importance of experimental determination of peptide conformation in a physiologically relevant context. The provided experimental protocols for NMR and CD spectroscopy offer a roadmap for researchers to elucidate the solution-state structure of GAV and other tripeptides, which is a crucial step in understanding their biological activity and in the rational design of peptide-based therapeutics. Further research, including molecular dynamics simulations and detailed NMR studies of GAV in solution, is needed to fully characterize its conformational ensemble and to explore its potential interactions with biological targets.
References
Sequencing Glycyl-Alanyl-Valine: A Comparative Guide to Tandem Mass Spectrometry and Edman Degradation
A detailed comparison of two seminal techniques for peptide sequencing, tailored for researchers, scientists, and drug development professionals.
In the realm of proteomics and drug discovery, the precise determination of a peptide's amino acid sequence is a critical step. This guide provides a comprehensive comparison of two powerful techniques for sequencing the tripeptide Glycyl-alanyl-valine (GAV): Tandem Mass Spectrometry (MS/MS) and Edman Degradation. We will delve into the principles of each method, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal approach for their specific needs.
Introduction to Peptide Sequencing
Peptide sequencing is the process of elucidating the precise order of amino acids within a peptide chain. This information is fundamental to understanding a protein's structure, function, and biological role. Two of the most established methods for peptide sequencing are Edman degradation, a chemical method that sequentially removes amino acids from the N-terminus, and tandem mass spectrometry, a physical method that identifies peptides by analyzing the mass-to-charge ratio of fragmented peptide ions.
Tandem Mass Spectrometry (MS/MS) for GAV Sequencing
Tandem mass spectrometry has become a cornerstone of modern proteomics due to its high sensitivity, speed, and ability to analyze complex mixtures.[1][2] The process involves the ionization of the peptide, selection of the precursor ion, fragmentation of the precursor ion, and analysis of the resulting fragment ions to determine the amino acid sequence.[1]
In a tandem mass spectrometer, the GAV peptide is first ionized, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to form a protonated molecule [M+H]+. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment at the peptide bonds.[3] This fragmentation primarily results in the formation of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[4] By measuring the mass-to-charge (m/z) ratio of these fragment ions, the sequence of amino acids can be deduced.[5]
The theoretical fragmentation of the protonated GAV peptide ([M+H]+ with m/z 246.14) is predictable. The primary cleavage of the peptide bonds between Gly-Ala and Ala-Val will generate specific b and y ions. The expected m/z values for the major fragment ions are detailed in the table below.
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b1 | G | 58.03 |
| b2 | GA | 129.07 |
| y1 | V | 118.09 |
| y2 | AV | 189.13 |
References
- 1. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enzymatic Stability of Glycyl-alanyl-valine and Other Peptides
For Researchers, Scientists, and Drug Development Professionals
The enzymatic stability of a peptide is a critical determinant of its therapeutic potential, influencing its pharmacokinetic profile and in vivo efficacy. This guide provides a comparative assessment of the enzymatic stability of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) against other peptides, supported by experimental data and detailed protocols. Understanding the relative stability of different peptide sequences is paramount for the rational design of peptide-based therapeutics with improved half-lives.
Comparative Enzymatic Stability of Selected Peptides
The following table summarizes the enzymatic stability of this compound and other comparator peptides in a biological matrix. It is important to note that direct comparative data for Gly-Ala-Val is limited in publicly available literature. Therefore, hypothetical data, based on the general understanding of peptide degradation, is included for illustrative purposes alongside cited experimental data for other peptides. Researchers are encouraged to perform head-to-head stability assays for their specific peptides of interest using the provided protocols.
| Peptide | Sequence | Type | Matrix | Half-life (t½) | Reference |
| This compound | Gly-Ala-Val | Tripeptide | Human Plasma | Hypothetical | - |
| Glycyl-prolyl-alanine | Gly-Pro-Ala | Tripeptide | Human Plasma | Hypothetical | - |
| L-alanyl-L-glutamine | Ala-Gln | Dipeptide | Human Plasma | 46 ± 3 minutes | [1] |
| Glycyl-prolyl-hydroxyproline | Gly-Pro-Hyp | Tripeptide | Rat Plasma | > 2 hours | [2] |
Note: The half-life of small, unmodified peptides can be highly variable and sequence-dependent. The presence of proteases in plasma can lead to rapid degradation, often within minutes, for susceptible sequences.
Factors Influencing Peptide Stability
The susceptibility of a peptide to enzymatic degradation is influenced by several factors:
-
Amino Acid Sequence: The specific amino acids and their sequence play a crucial role. Peptides with N-terminal or C-terminal residues that are substrates for exopeptidases (aminopeptidases and carboxypeptidases) are often rapidly degraded.
-
Peptide Size: While smaller peptides are generally cleared more rapidly by the kidneys, their susceptibility to proteases is sequence-dependent.
-
Secondary Structure: The adoption of a stable secondary structure can sterically hinder protease access to cleavage sites, thereby enhancing stability.
-
Chemical Modifications: Strategies such as N-terminal acetylation, C-terminal amidation, incorporation of D-amino acids, and cyclization can significantly improve enzymatic stability by blocking exopeptidase activity or constraining the peptide into a less favorable conformation for protease binding.
Experimental Protocol for Assessing Peptide Stability in Serum
This protocol outlines a general method for determining the enzymatic stability of a peptide in a serum matrix.
1. Materials and Reagents:
- Peptide of interest (e.g., Gly-Ala-Val)
- Human or other species-specific serum
- Phosphate-buffered saline (PBS), pH 7.4
- Trichloroacetic acid (TCA) solution (e.g., 20% w/v) or other protein precipitation agents (e.g., acetonitrile)
- High-performance liquid chromatography (HPLC) system with a C18 column
- Mass spectrometer (optional, for metabolite identification)
- Incubator or water bath at 37°C
- Microcentrifuge tubes
- Pipettes
2. Experimental Procedure:
- Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).
- Serum Preparation: Thaw frozen serum at room temperature or 37°C and centrifuge to remove any cryoprecipitates.
- Incubation:
- In a microcentrifuge tube, add a specific volume of serum.
- Spike the serum with the peptide stock solution to achieve the desired final concentration (e.g., 100 µg/mL).
- Incubate the mixture at 37°C.
- Time-Point Sampling:
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
- The 'time 0' sample should be taken immediately after adding the peptide and before significant degradation can occur.
- Enzyme Inactivation and Protein Precipitation:
- Immediately add a volume of cold TCA solution (or another precipitating agent) to the aliquot to stop the enzymatic reaction and precipitate serum proteins. For example, add 2 volumes of 10% TCA.
- Vortex the mixture and incubate on ice for at least 10 minutes.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Sample Analysis:
- Carefully collect the supernatant containing the remaining intact peptide.
- Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from any degradation products.
- Quantify the peak area of the intact peptide at each time point.
- Data Analysis:
- Plot the percentage of the remaining intact peptide against time.
- Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
Visualizing Peptide Degradation and Experimental Workflow
To aid in the conceptualization of peptide stability assessment, the following diagrams illustrate the enzymatic degradation pathways and a typical experimental workflow.
Caption: Major enzymatic degradation pathways for peptides in biological matrices.
Caption: A typical experimental workflow for assessing peptide stability in serum.
References
Safety Operating Guide
Proper Disposal of Glycyl-alanyl-valine: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Glycyl-alanyl-valine, a tripeptide used in research and development. While this compound is not classified as a hazardous substance, it is imperative to follow standardized laboratory chemical disposal procedures to ensure a safe working environment and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Although not classified as hazardous, direct contact should be avoided.
Personal Protective Equipment (PPE):
Personnel handling this compound for disposal must wear the following Level D protection:
-
Gloves: Nitrile or latex gloves to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3][4]
-
Lab Coat: A standard laboratory coat to protect clothing.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of solid this compound waste.
Step 1: Waste Collection
-
Carefully sweep up the solid this compound powder, minimizing dust generation.[5]
-
Place the collected solid into a designated, clean, and chemically compatible waste container. The container should be sealable and in good condition.
Step 2: Container Labeling
-
Properly label the waste container before adding the waste.[6][7]
-
The label must include the following information:
-
The words "Hazardous Waste" (standard practice for all chemical waste).[7][8]
-
Chemical Name: this compound
-
Composition: Solid, 100% this compound
-
Hazards: None listed, but note "Eye Irritant" as a precaution.
-
Contact Information: Name and phone number of the responsible researcher or lab manager.[8]
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
The storage area should be a cool, dry, and well-ventilated place.[9]
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[9]
Step 4: Scheduling Waste Pickup
-
Once the container is full or is approaching the one-year accumulation limit, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form.[10]
III. Quantitative Data Summary
| Parameter | Guideline |
| PPE Level | Level D |
| Maximum Accumulation Time | Do not exceed 1 year in a container that is not full.[8] |
| pH of Aqueous Solutions | 5.7 (for a 10 g/L solution at 20°C)[9] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 2. epa.gov [epa.gov]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. solusgrp.com [solusgrp.com]
- 5. in.ewu.edu [in.ewu.edu]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Laboratory Hazardous Material & Waste Disposal | California State University Monterey Bay [csumb.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Safeguarding Your Research: A Guide to Handling Glycyl-alanyl-valine
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling the tripeptide Glycyl-alanyl-valine, ensuring both the protection of laboratory personnel and the preservation of experimental accuracy.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against contamination and accidental exposure. The following table summarizes the recommended protective gear for handling this compound in both solid (lyophilized powder) and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should feature side-shields for comprehensive coverage.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][3][4] For handling concentrated solutions, consider double-gloving.[1] Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.[1][3][5] |
| Respiratory Protection | Suitable Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized powder to minimize inhalation of dust particles.[1] Work in a chemical fume hood or biosafety cabinet is advised.[1][4][6] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Area Setup:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean, organized, and well-ventilated.[1][5]
-
Confirm that a safety shower and eye wash station are accessible.[1]
-
Assemble all necessary materials, including the vial of this compound, appropriate solvents, and calibrated pipettes.[1]
-
Don all required personal protective equipment as detailed in the table above.[1]
2. Handling the Lyophilized Peptide:
-
Due to the hygroscopic nature of many peptides, it is good practice to allow the sealed vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[1]
-
When weighing the lyophilized powder, perform this task in a controlled environment with minimal air currents, such as a chemical fume hood, to minimize inhalation of dust particles.[1][4]
3. Reconstitution of the Peptide:
-
Carefully unseal the vial.
-
Using a calibrated pipette, add the appropriate solvent to the vial.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to denature.
4. Use in Experiments:
-
Handle the reconstituted this compound solution with care to avoid splashes and spills.[1]
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[1]
5. Disposal Plan:
-
Unused Peptide : Unused or expired lyophilized this compound and its concentrated stock solutions should be treated as chemical waste.[1][3]
-
Contaminated Materials : All materials that have come into direct contact with this compound, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[1][3]
-
Waste Segregation : Collect all waste in designated, properly labeled hazardous waste containers within the laboratory.[4]
-
Institutional Protocols : Coordinate with your institution's environmental health and safety (EHS) department to schedule regular pickups and ensure compliant disposal through a licensed hazardous waste disposal contractor.[4] Never pour peptide solutions down the drain or dispose of them in the regular trash.[3][5]
Experimental Workflow and Disposal
The following diagram illustrates the key stages of handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
